molecular formula C48H47Cl2FN6O6 B15544443 MD-222

MD-222

Numéro de catalogue: B15544443
Poids moléculaire: 893.8 g/mol
Clé InChI: RRSNDVCODIMOFX-MPKOGUQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MD-222 is a useful research compound. Its molecular formula is C48H47Cl2FN6O6 and its molecular weight is 893.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

InChI

InChI=1S/C48H47Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-6,9,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNDVCODIMOFX-MPKOGUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H47Cl2FN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

893.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to MD-222: A First-in-Class PROTAC MDM2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MD-222, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the MDM2 oncoprotein. This document is intended for researchers and professionals in the fields of oncology, drug discovery, and chemical biology who are interested in the development and application of targeted protein degradation technologies.

Core Concepts: Chemical Structure and Properties

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the MDM2 protein, a key negative regulator of the p53 tumor suppressor.

Chemical Structure

The chemical structure of this compound is depicted below, generated from its SMILES (Simplified Molecular Input Line Entry System) notation.

SMILES: O=C1[C@]2(C3=CC=C(Cl)C=C3N1)C4(CCCCC4)N--INVALID-LINK--C5=C(C(Cl)=CC=C5)F)C(NC6=CC=C(C=C6)C(NCCCCCC7=C8C(C(N(C9C(NC(CC9)=O)=O)C8)=O)=CC=C7)=O)=O

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 2136246-72-3[1]
Molecular Formula C48H47Cl2FN6O6[1]
Molecular Weight 893.83 g/mol [1]
Appearance White to off-white solid
Solubility ≥ 200 mg/mL in DMSO[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]

Mechanism of Action and Biological Activity

This compound functions as a PROTAC, a molecule with two key binding domains connected by a linker. One end binds to the target protein, MDM2, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome.

PROTAC-Mediated Degradation of MDM2

This compound is the first-in-class highly potent PROTAC degrader of MDM2.[2][3] It consists of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][4] This ternary complex formation (this compound : MDM2 : CRBN) facilitates the transfer of ubiquitin from the E2 conjugating enzyme to MDM2. Poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex MD222 This compound MDM2 MDM2 (Target Protein) MD222->MDM2 Binds CRBN Cereblon (CRBN) E3 Ligase MD222->CRBN Recruits p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits (degradation) Proteasome 26S Proteasome Ub Ubiquitin CRBN_bound CRBN Ub->CRBN_bound Activated Genes p53 Target Genes (e.g., CDKN1A, PUMA) p53->Genes Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest Genes->Apoptosis MDM2_bound MDM2 MDM2_bound->Proteasome Degradation MD222_bound This compound MDM2_bound->MD222_bound MD222_bound->CRBN_bound CRBN_bound->MDM2_bound Ubiquitination

Caption: this compound PROTAC mechanism of action.

Downstream Effects: p53 Activation

The degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein.[3] In normal cells, MDM2 keeps p53 levels low by targeting it for degradation.[5] By removing MDM2, this compound effectively "releases the brakes" on p53, allowing it to accumulate and exert its tumor-suppressive functions.

Activated p53 acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA).[2][6] This ultimately leads to the inhibition of cancer cell growth.

p53_Pathway MD222 This compound MDM2 MDM2 MD222->MDM2 Induces Degradation p53 p53 MDM2->p53 Inhibits p21 p21 (CDKN1A) p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Downstream effects of this compound on the p53 pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Cell Culture
  • Cell Lines: Human acute lymphoblastic leukemia cell lines RS4;11 (wild-type p53) and MV4;11 (wild-type p53) are commonly used.[3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of MDM2 and p53 proteins following treatment with this compound.

Western_Blot_Workflow A 1. Cell Treatment (e.g., RS4;11 cells treated with this compound) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk) E->F G 7. Primary Antibody Incubation (Anti-MDM2, Anti-p53, Anti-GAPDH) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I

Caption: A typical workflow for Western Blot analysis.

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 1-100 nM) for specified durations (e.g., 1-6 hours).[2]

  • Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This assay measures the effect of this compound on cancer cell proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 4 days).[2]

  • MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate. Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value. This compound exhibits an IC50 of 5.5 nM in RS4;11 cells.[2]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA levels of p53 target genes.

  • Cell Treatment and RNA Extraction: Treat cells with this compound (e.g., 30-100 nM for 6 hours) and extract total RNA using a suitable kit.[2]

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for MDM2, CDKN1A, PUMA, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method. Treatment with this compound has been shown to increase the expression of MDM2, CDKN1A, and PUMA in RS4;11 cells.[2]

Immunoprecipitation (for Ternary Complex Confirmation)

Immunoprecipitation can be used to demonstrate the formation of the MDM2-MD-222-CRBN ternary complex.

  • Cell Treatment and Lysis: Treat cells with this compound and lyse under non-denaturing conditions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against either MDM2 or CRBN, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MDM2, CRBN, and other components of the E3 ligase complex to confirm their co-precipitation.

Conclusion

This compound is a pioneering PROTAC degrader that effectively targets MDM2 for proteasomal degradation, leading to the activation of the p53 tumor suppressor pathway and subsequent inhibition of cancer cell growth. Its high potency and selectivity for cancer cells with wild-type p53 make it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the mechanism and efficacy of this compound and other targeted protein degraders.

References

An In-Depth Technical Guide to MD-222 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MD-222 is a pioneering, first-in-class heterobifunctional molecule designed for targeted protein degradation. It operates as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality that induces the degradation of specific proteins of interest. This compound specifically targets the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the oncoprotein Mouse Double Minute 2 homolog (MDM2). By facilitating the formation of a ternary complex between MDM2 and CRBN, this compound triggers the ubiquitination and subsequent proteasomal degradation of MDM2. This targeted degradation of MDM2 leads to the stabilization and activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. Consequently, this compound demonstrates potent anti-proliferative activity in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed methodologies associated with this compound.

Core Mechanism of Action

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to the E3 ubiquitin ligase Cereblon, a ligand that binds to the target protein MDM2, and a linker connecting these two moieties. The primary mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate MDM2.

The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to MDM2 and Cereblon, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of MDM2.

  • Proteasomal Degradation: The poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.

  • p53 Activation: The degradation of MDM2, a key negative regulator of p53, leads to the accumulation and activation of p53.

  • Anti-Tumor Effects: Activated p53 transcriptionally upregulates the expression of its target genes, such as CDKN1A (p21) and PUMA, which mediate cell cycle arrest and apoptosis, ultimately leading to the inhibition of cancer cell growth.[1]

Quantitative Data

The following tables summarize the key quantitative data available for this compound and its closely related, more potent analog, MD-224. This data highlights the potency and efficacy of these MDM2 degraders in cellular models.

CompoundCell LineAssay TypeParameterValueReference
This compound RS4;11Cell Growth InhibitionIC505.5 nM[1]
This compound RS4;11/IRMI-2 (p53 mutant)Cell Growth InhibitionIC50No effect[1]
This compound MDA-MB-231 (p53 mutant)Cell Growth InhibitionIC50No effect[1]
This compound MDA-MB-468 (p53 mutant)Cell Growth InhibitionIC50No effect[1]
MD-224 RS4;11Cell Growth InhibitionIC501.5 nM

Note: Specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for MDM2 degradation by this compound are not explicitly reported in the primary literature. However, it is described as effectively inducing marked depletion of MDM2 protein at concentrations ≤ 1 nM.

Signaling Pathways and Experimental Workflows

MDM2-p53 Signaling Pathway and this compound Intervention

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes cluster_md222_intervention This compound Intervention DNA Damage DNA Damage Oncogene Activation Oncogene Activation p53 p53 Oncogene Activation->p53 MDM2 MDM2 p53->MDM2 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits & Degrades p53_inactive Inactive p53 Proteasome Proteasome MDM2->Proteasome Degradation Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression MD222 This compound MD222->MDM2 Binds Cereblon Cereblon (E3 Ligase) MD222->Cereblon Binds Ubiquitin Ubiquitin Ubiquitin->MDM2 Ubiquitination

Caption: MDM2-p53 pathway and this compound's mechanism of action.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., RS4;11) treatment Treat with this compound (various concentrations and time points) start->treatment western_blot Western Blot treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability ip_assay Immunoprecipitation treatment->ip_assay wb_analysis Analyze MDM2 & p53 levels western_blot->wb_analysis cv_analysis Determine IC50 values cell_viability->cv_analysis ip_analysis Confirm protein interactions ip_assay->ip_analysis

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human acute lymphoblastic leukemia cell line RS4;11 (p53 wild-type) and other relevant cancer cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 10 mM and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium.

Western Blot Analysis

This protocol is for assessing the levels of MDM2 and p53 proteins following treatment with this compound.

  • Cell Treatment: Seed RS4;11 cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for desired time points (e.g., 1, 2, 4, 8 hours).

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by non-linear regression analysis.

Immunoprecipitation

This protocol is for confirming the interaction between MDM2 and other proteins in the presence of this compound.

  • Cell Treatment and Lysis: Treat cells with this compound as described for the western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against MDM2 or an isotype control antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against MDM2 and potential interacting partners.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively induce the degradation of MDM2, leading to the activation of the p53 tumor suppressor pathway, underscores its potential as a therapeutic agent for cancers harboring wild-type p53. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the capabilities of this innovative molecule. Further studies are warranted to fully elucidate its biophysical properties and to explore its therapeutic potential in preclinical and clinical settings.

References

In-Depth Technical Guide to MD-222 in Hematological Malignancies Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent, and selective small-molecule degrader of the murine double minute 2 (MDM2) oncoprotein, developed utilizing the Proteolysis Targeting Chimera (PROTAC) technology. In hematological malignancies with wild-type p53, the overexpression of MDM2 serves as a critical survival mechanism by targeting the p53 tumor suppressor for proteasomal degradation. This compound is designed to counteract this by inducing the degradation of MDM2, thereby stabilizing and activating p53, leading to cell cycle arrest and apoptosis in malignant cells. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in hematological cancer models, and detailed experimental protocols.

Core Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to MDM2 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously engaging both MDM2 and CRBN, this compound forms a ternary complex that facilitates the polyubiquitination of MDM2. This marks MDM2 for degradation by the 26S proteasome. The subsequent reduction in cellular MDM2 levels prevents the degradation of p53, leading to its accumulation and the activation of downstream p53 signaling pathways. This targeted degradation of MDM2 offers a promising therapeutic strategy for hematological malignancies that retain wild-type p53.[1][2][3]

Signaling Pathway

The signaling cascade initiated by this compound culminates in the activation of p53-mediated tumor suppression. The key steps are outlined in the diagram below.

MD222_Pathway MD222 This compound Ternary_Complex This compound-MDM2-CRBN Ternary Complex MD222->Ternary_Complex Binds MDM2 MDM2 MDM2->Ternary_Complex Binds Proteasome 26S Proteasome MDM2->Proteasome Degradation p53 p53 MDM2->p53 Inhibits/Degrades CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Ternary_Complex->MDM2 Induces Ubiquitination Ub Ubiquitin Ub->MDM2 p53_active Activated p53 p53->p53_active Accumulates & Activates p21 p21 (CDKN1A) p53_active->p21 Upregulates PUMA PUMA p53_active->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

This compound Mechanism of Action

Preclinical Data in Hematological Malignancies

This compound has demonstrated potent and selective activity in preclinical models of hematological malignancies, particularly in acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines harboring wild-type p53.

In Vitro Efficacy
Cell LineCancer Typep53 StatusThis compound IC50 (nM)Reference CompoundReference IC50 (nM)
RS4;11B-cell Acute Lymphoblastic LeukemiaWild-type5.5MI-1061 (MDM2 inhibitor)>1000
MV4;11Acute Myeloid LeukemiaWild-typePotent activity reportedMI-1061 (MDM2 inhibitor)>1000

Data sourced from preclinical studies.[2][4]

In Vitro MDM2 Degradation and p53 Activation

Treatment of leukemia cell lines with this compound leads to a rapid and dose-dependent degradation of MDM2 protein, with a concomitant increase in the levels of p53 and its downstream target, p21.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., RS4;11, MV4;11)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72-96 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MDM2, p53, and p21

This protocol is for assessing the protein levels of MDM2, p53, and p21 in response to this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 2, 4, 8, 24 hours).

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imager.

  • Quantify the band intensities and normalize to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays CellCulture Cell Culture (e.g., RS4;11, MV4;11) Treatment This compound Treatment (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (MDM2, p53, p21) Treatment->Western DataAnalysis Data Analysis (IC50, Protein Levels) Viability->DataAnalysis Western->DataAnalysis

In Vitro Experimental Workflow

Conclusion

This compound represents a promising new therapeutic agent for the treatment of hematological malignancies with wild-type p53. Its novel mechanism of action, involving the targeted degradation of MDM2, leads to potent and selective anti-tumor activity in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MDM2-degrading PROTACs. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.

References

The PROTAC MD-222: A Technical Guide to its Anti-Cancer Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Mouse double minute 2 homolog (MDM2) protein. As a primary endogenous inhibitor of the p53 tumor suppressor, MDM2 is a key therapeutic target in cancers that retain wild-type p53. This compound leverages the cell's own ubiquitin-proteasome system to specifically eliminate MDM2, leading to the stabilization and activation of p53 and subsequent induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on various cancer cell lines, and detailed protocols for its preclinical evaluation.

Data Presentation

The efficacy of this compound and its analogs is typically assessed by determining the half-maximal inhibitory concentration (IC50) for cell growth. The following tables summarize the IC50 values of this compound, its more potent successor MD-224, and the parent MDM2 inhibitor MI-1061 in a panel of acute leukemia cell lines. This comparative data highlights the superior potency of the PROTAC-mediated degradation approach over simple inhibition, particularly in p53 wild-type contexts.

Cell Linep53 StatusThis compound IC50 (nM)MD-224 IC50 (nM)MI-1061 IC50 (nM)
RS4;11 (ALL)Wild-type3.01.533.1
MV4;11 (AML)Wild-typeNot explicitly stated, but potent4.4>100
MOLM-13 (AML)Wild-typeNot explicitly stated6.2>100
OCI-AML3 (AML)Wild-typeNot explicitly stated10.7>100
K562 (CML)Mutated>10,000>10,000>10,000
U937 (AML)Mutated>10,000>10,000>10,000

Note: Data for this compound in some cell lines is not as extensively published as for MD-224. The provided values are based on available research.[1]

Signaling Pathway

This compound functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of MDM2. This prevents the MDM2-mediated degradation of p53, leading to p53 accumulation and activation. Activated p53 then transcriptionally upregulates its target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, ultimately leading to cell cycle arrest and apoptosis.

MD222_Pathway cluster_0 This compound Mediated MDM2 Degradation cluster_1 p53 Activation and Downstream Effects MD222 This compound MDM2 MDM2 MD222->MDM2 Binds CRBN Cereblon (E3 Ligase) MD222->CRBN Recruits Proteasome Proteasome MDM2->Proteasome Degraded CRBN->MDM2 Ubiquitinates Ub Ubiquitin p53 p53 p21 p21 p53->p21 Upregulates PUMA PUMA p53->PUMA Upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis MDM2_degraded->p53 p53 accumulates and activates

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., RS4;11, MV4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

This technique is used to detect changes in protein levels of MDM2 and p53 following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MDM2, anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Imaging and Analysis detection->end

Western blot experimental workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for Western blotting.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described previously.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of p53 target genes, such as p21 and PUMA.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for p21, PUMA, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using specific primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

This compound represents a promising therapeutic strategy for cancers with wild-type p53. Its ability to induce the degradation of MDM2 leads to robust activation of the p53 pathway, resulting in potent anti-proliferative and pro-apoptotic effects in cancer cells. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and similar PROTAC molecules, enabling researchers to further investigate their therapeutic potential. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this compound's mechanism and efficacy.

References

Methodological & Application

Application Notes: Determining Optimal MD-222 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Mouse double minute 2 homolog (MDM2) oncoprotein.[1][2] As a heterobifunctional molecule, this compound links a ligand for MDM2 to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[1]

The primary function of the MDM2 oncoprotein is to act as a negative regulator of the p53 tumor suppressor. MDM2 targets p53 for ubiquitination and degradation. By degrading MDM2, this compound treatment leads to the stabilization and accumulation of wild-type p53 protein in cancer cells. This activation of p53 can trigger downstream pathways leading to cell cycle arrest and apoptosis, making this compound a promising therapeutic agent for cancers harboring wild-type p53. The efficacy of this compound is highly specific to cells with functional p53; cancer cell lines with mutated or deleted p53 are largely unaffected.

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism by which this compound induces MDM2 degradation and subsequent p53 activation.

MD222_Pathway cluster_0 This compound Mediated Degradation cluster_1 Downstream p53 Activation MD222 This compound Ternary_Complex Ternary Complex (MDM2-MD222-CRBN) MD222->Ternary_Complex Binds MDM2 MDM2 Protein MDM2->Ternary_Complex Binds Proteasome Proteasome MDM2->Proteasome Targeted p53 p53 Tumor Suppressor MDM2->p53 Degrades CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruits Ternary_Complex->MDM2 Polyubiquitinates Ub Ubiquitin Ub->Ternary_Complex Degradation MDM2 Degradation Proteasome->Degradation Degradation->p53 Prevents p53 Degradation p53_active p53 Accumulation & Activation p53->p53_active Stabilizes Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Induces

Caption: this compound mechanism of action leading to p53 activation.

Quantitative Data Summary

The optimal concentration of this compound is cell-line dependent. The following table summarizes key quantitative data from in vitro studies. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.

ParameterCell LineConcentration/ValueTreatment TimeNotesSource
MDM2 Degradation RS4;111 - 30 nM1 - 2 hoursEffective in reducing MDM2 and increasing p53 levels.
RS4;11As low as 1 nMNot SpecifiedInduced complete degradation of MDM2 protein.
Gene Expression RS4;1130 - 100 nM6 hoursIncreased expression of p53 target genes (CDKN1A, PUMA).
IC₅₀ (Growth Inhibition) RS4;115.5 nM4 daysPotent cell growth inhibitory activity.
Specificity MDA-MB-231> 1000 nM4 daysNo effect on cell growth (p53 mutant cell line).
Specificity MDA-MB-468> 1000 nM4 daysNo effect on cell growth (p53 mutant cell line).

Experimental Protocols

Detailed protocols for key experiments are provided below. These should be adapted based on the specific cell line and laboratory equipment.

Protocol 1: Assessment of MDM2 Degradation by Western Blot

This protocol outlines the steps to determine the effective concentration of this compound for inducing MDM2 protein degradation.

WB_Workflow start 1. Cell Seeding treat 2. This compound Treatment (e.g., 0, 1, 10, 30, 100 nM for 2h) start->treat harvest 3. Cell Lysis & Protein Quantification treat->harvest sds 4. SDS-PAGE & Protein Transfer harvest->sds block 5. Membrane Blocking sds->block probe 6. Primary Antibody Incubation (Anti-MDM2, Anti-p53, Anti-Actin) block->probe wash 7. Washing & Secondary Antibody Incubation probe->wash detect 8. Chemiluminescent Detection wash->detect end 9. Data Analysis detect->end

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Seeding: Plate cells (e.g., RS4;11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare a dose range of this compound (e.g., 0, 1, 10, 30, 100 nM) in fresh culture medium. Replace the medium in each well with the corresponding this compound concentration. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 1-6 hours).

  • Cell Lysis: After incubation, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for each sample (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of MDM2 and p53 bands to the loading control to determine the relative protein levels across different this compound concentrations.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell proliferation.

MTT_Workflow start 1. Cell Seeding (96-well plate) treat 2. Serial Dilution & Treatment with this compound start->treat incubate 3. Incubation (e.g., 4 days) treat->incubate mtt_add 4. Add MTT Reagent (Incubate 2-4 hours) incubate->mtt_add solubilize 5. Add Solubilization Solution (e.g., DMSO) mtt_add->solubilize read 6. Measure Absorbance (570 nm) solubilize->read end 7. Calculate IC₅₀ read->end

Caption: Workflow for determining IC₅₀ using an MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for blank controls (medium only). Allow cells to attach for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical range might be from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 4 days, as used for RS4;11 cells).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

References

Application Notes and Protocols for p53 Accumulation Assay Following MD-222 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by regulating the cell cycle, DNA repair, and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2), which targets p53 for proteasomal degradation.[1] In many cancers with wild-type p53, the overexpression of MDM2 leads to the suppression of p53's tumor-suppressive functions.[2]

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade MDM2.[3][4] By inducing the degradation of MDM2, this compound disrupts the MDM2-p53 interaction, leading to the stabilization and accumulation of p53.[4] This accumulation restores p53's ability to transactivate its target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[5] These application notes provide detailed protocols for assessing the accumulation of p53 in cancer cells following treatment with this compound.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to MDM2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2 prevents the ubiquitination of p53, leading to its stabilization and accumulation in the nucleus. The elevated levels of p53 then activate downstream signaling pathways that inhibit cancer cell growth.[4]

MD222_Mechanism cluster_0 Normal State (High MDM2) cluster_1 After this compound Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation Ub Ubiquitin MDM2_n->Ub E3 Ligase Activity Ub->p53_n Ubiquitination MD222 This compound MDM2_t MDM2 MD222->MDM2_t Binds E3_ligase E3 Ligase MD222->E3_ligase Recruits Proteasome_t Proteasome MDM2_t->Proteasome_t Degradation E3_ligase->MDM2_t Ubiquitination p53_t p53 (Accumulated) Downstream Downstream Targets (p21, PUMA, etc.) p53_t->Downstream Activates Apoptosis Apoptosis/ Cell Cycle Arrest Downstream->Apoptosis

This compound induced p53 accumulation pathway.

Experimental Protocols

Protocol 1: Western Blotting for p53 Accumulation

This protocol details the detection and quantification of p53 protein levels in cell lysates following this compound treatment.

Materials:

  • Cell Line: A cancer cell line with wild-type p53 (e.g., RS4;11, MV4;11, SJSA-1).

  • This compound: (C48H47Cl2FN6O6, MW: 893.83)[3]

  • Cell Culture Medium and Reagents

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • SDS-PAGE Gels and Running Buffer

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-p53 antibody

    • Rabbit anti-MDM2 antibody

    • Mouse anti-β-actin or anti-GAPDH antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p53 and MDM2 band intensities to the loading control (β-actin or GAPDH).

    • Calculate the fold change in p53 and MDM2 levels relative to the vehicle-treated control.

WB_Workflow cluster_workflow Western Blot Workflow start Seed and Treat Cells with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Western Blot) sds->transfer probing Antibody Probing (p53, MDM2, Loading Control) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis and Quantification detection->analysis

Western Blotting experimental workflow.
Protocol 2: Immunofluorescence for p53 Nuclear Localization

This protocol allows for the visualization of p53 accumulation and its localization within the cell.

Materials:

  • Cell Line and this compound (as in Protocol 1)

  • Glass Coverslips

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Solution: 0.25% Triton X-100 in PBS.

  • Blocking Solution: 1% BSA in PBST (PBS with 0.1% Tween-20).

  • Primary Antibody: Rabbit anti-p53 antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium

  • Fluorescence Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in 24-well plates.

    • Treat cells with this compound and a vehicle control as described in Protocol 1.

  • Immunostaining:

    • After treatment, wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary anti-p53 antibody (diluted in blocking solution) for 1 hour at room temperature.

    • Wash three times with PBST.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the p53 (green) and nuclear (blue) staining.

    • Analyze the images for p53 signal intensity and its co-localization with the nucleus.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison.

Treatment GroupThis compound Conc. (nM)Time (hours)Relative p53 Level (Fold Change vs. Control)Relative MDM2 Level (Fold Change vs. Control)
Vehicle Control0241.01.0
This compound124DataData
This compound1024DataData
This compound10024DataData
Vehicle Control0481.01.0
This compound148DataData
This compound1048DataData
This compound10048DataData

Note: The "Data" fields should be populated with the mean values and standard deviations from at least three independent experiments.

Expected Results

Treatment of wild-type p53 cancer cells with this compound is expected to result in a dose- and time-dependent degradation of MDM2 and a corresponding accumulation of p53 protein.[4] This can be observed as an increase in the intensity of the p53 band on a Western blot and an increase in nuclear fluorescence in immunofluorescence imaging. The accumulation of p53 should lead to the upregulation of its downstream targets, such as p21 and PUMA, which can also be assessed by Western blotting.

Troubleshooting

  • No p53 accumulation:

    • Confirm the p53 status of the cell line. This compound is not expected to cause p53 accumulation in p53-mutant or null cell lines.

    • Verify the activity of the this compound compound.

    • Optimize the treatment concentration and duration.

  • High background in Western blot:

    • Increase the number and duration of washes.

    • Optimize the antibody concentrations.

    • Ensure the blocking buffer is fresh.

  • Weak immunofluorescence signal:

    • Increase the primary or secondary antibody concentration.

    • Optimize the fixation and permeabilization steps.

    • Ensure the sample is protected from light after adding the fluorescent secondary antibody.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the accumulation of p53 in response to this compound treatment. By employing Western blotting and immunofluorescence, researchers can effectively quantify the stabilization of p53 and visualize its subcellular localization, providing crucial insights into the efficacy and mechanism of action of this promising anti-cancer agent.

References

Application Notes and Protocols for MD-222 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the E3 ubiquitin ligase MDM2, a primary endogenous negative regulator of the p53 tumor suppressor.[1][2] By degrading MDM2, this compound leads to the accumulation and activation of wild-type p53, thereby restoring its tumor-suppressive functions.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the administration and dosage of MDM2 degraders in animal models, with a specific focus on the closely related and more potent analog, MD-224, for which in vivo data has been published.[3][4]

Data Presentation

The following tables summarize the in vivo administration and dosage information for the MDM2 degrader MD-224, a close analog of this compound, and a related MDM2 inhibitor, MI-1061, in a human leukemia xenograft model.

Table 1: In Vivo Administration and Dosage of MD-224 in a Mouse Xenograft Model

CompoundAnimal ModelCell LineAdministration RouteDosageDosing ScheduleObserved OutcomeReference
MD-224MouseRS4;11 (Human Leukemia)Intravenous (IV)25 mg/kgEvery second dayComplete and durable tumor regression
MD-224MouseRS4;11 (Human Leukemia)Intravenous (IV)25 mg/kgSingle doseEffective MDM2 degradation and p53 activation in tumor tissue for >24 hours

Table 2: In Vivo Administration and Dosage of a Comparative MDM2 Inhibitor

CompoundAnimal ModelCell LineAdministration RouteDosageDosing ScheduleObserved OutcomeReference
MI-1061MouseRS4;11 (Human Leukemia)Oral (PO)100 mg/kgDailyTumor growth inhibition

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of MDM2 degraders in animal models, based on published preclinical studies of MD-224.

Protocol 1: Evaluation of In Vivo Antitumor Efficacy of MD-224 in a Human Leukemia Xenograft Model

Objective: To assess the antitumor activity of MD-224 in a mouse xenograft model of human leukemia.

Materials:

  • MD-224

  • Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)

  • Female immunodeficient mice (e.g., NOD-SCID)

  • RS4;11 human leukemia cells

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture RS4;11 cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Tumor Implantation:

    • Harvest and resuspend RS4;11 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume every other day using calipers and the formula: Tumor Volume = (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n ≥ 5 per group).

    • Treatment Group: Administer MD-224 at a dose of 25 mg/kg via intravenous (IV) injection every second day.

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Data Collection and Analysis:

    • Continue treatment and tumor monitoring for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • Record animal body weights as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Protocol 2: Pharmacodynamic Analysis of MDM2 Degradation and p53 Activation In Vivo

Objective: To determine the effect of a single dose of MD-224 on MDM2 protein levels and p53 activation in tumor tissue.

Materials:

  • MD-224

  • Vehicle solution

  • Tumor-bearing mice (as prepared in Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for Western blotting

Procedure:

  • Treatment:

    • Once tumors reach the desired size, administer a single dose of MD-224 (25 mg/kg, IV) to a cohort of mice.

    • Administer vehicle to a control cohort.

  • Tissue Collection:

    • At various time points post-injection (e.g., 2, 8, 24, 48 hours), euthanize a subset of mice from each group.

    • Excise the tumors and snap-freeze them in liquid nitrogen or immediately process for protein extraction.

  • Protein Extraction and Western Blotting:

    • Homogenize the tumor tissue in lysis buffer to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against MDM2, p53, and p21 (a p53 target gene). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of MDM2, p53, and p21 at each time point compared to the vehicle-treated controls.

Mandatory Visualization

MD222_Signaling_Pathway cluster_cell Cancer Cell MD222 This compound MDM2 MDM2 (E3 Ligase) MD222->MDM2 Binds Cereblon Cereblon (E3 Ligase Component) MD222->Cereblon Recruits p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits & Degrades Proteasome Proteasome MDM2->Proteasome Degradation p53->MDM2 Induces Expression Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Cereblon->MDM2 Ub Ubiquitin Ub->MDM2 Ubiquitination

Caption: Mechanism of action of this compound as a PROTAC degrader of MDM2.

Experimental_Workflow cluster_preparation Model Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Culture RS4;11 Leukemia Cells Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer MD-224 (IV) or Vehicle Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanize & Excise Tumors Monitoring->Euthanasia PD_Analysis Pharmacodynamic Analysis (Western Blot) Euthanasia->PD_Analysis Efficacy_Analysis Efficacy Analysis (Tumor Growth Curves) Euthanasia->Efficacy_Analysis

Caption: Workflow for in vivo efficacy studies of MDM2 degraders.

References

Application Notes and Protocols: CRISPR Screening to Identify MD-222 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic modality in oncology. MD-222 is a first-in-class PROTAC that potently and selectively degrades the MDM2 protein, a key negative regulator of the p53 tumor suppressor.[1][2] By degrading MDM2, this compound leads to the stabilization and activation of wild-type p53, thereby inducing apoptosis and cell cycle arrest in cancer cells.[1][2] Despite the potential of this compound, the development of drug resistance remains a significant clinical challenge. Understanding the genetic basis of resistance is crucial for patient stratification, the development of combination therapies, and the design of next-generation degraders.

This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Such screens are powerful, unbiased tools for systematically interrogating the genome for drug-gene interactions.[3] The outlined procedures will guide researchers through the process of experimental design, execution, and data analysis, ultimately enabling the identification and validation of novel this compound resistance mechanisms.

Signaling Pathway of this compound Action

This compound is a heterobifunctional molecule composed of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53, which then transcriptionally activates its target genes, such as CDKN1A (p21) and PUMA, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

MD222_Pathway MD222 This compound Ternary_Complex This compound-MDM2-CRBN Ternary Complex MD222->Ternary_Complex Binds MDM2 MDM2 MDM2->Ternary_Complex Binds Proteasome Proteasome MDM2->Proteasome Degradation p53 p53 MDM2->p53 Inhibits/Degrades CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Ternary_Complex->MDM2 Ubiquitinates Ub Ubiquitin Ub->Ternary_Complex p21_PUMA p21, PUMA, etc. p53->p21_PUMA Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest p21_PUMA->Apoptosis Induces

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines a positive selection screen to identify gene knockouts that confer resistance to this compound.

1. Cell Line Selection and Culture:

  • Select a human cancer cell line with wild-type TP53 that is sensitive to this compound (e.g., RS4;11, a human B-cell precursor leukemia cell line).

  • Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

  • Regularly test for mycoplasma contamination.

2. Determination of this compound IC90:

  • Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 90% (IC90) over a 7-10 day period. This high drug pressure is necessary for a positive selection resistance screen.

  • Plate cells at a low density and treat with a serial dilution of this compound.

  • Assess cell viability at multiple time points using a suitable assay (e.g., CellTiter-Glo®).

  • Calculate the IC90 value using non-linear regression analysis.

3. Lentiviral Production of sgRNA Library:

  • Use a genome-wide human sgRNA library (e.g., Brunello or TKOv3).

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

4. Generation of CRISPR Knockout Cell Pool:

  • Transduce the target cancer cell line (pre-expressing Cas9) with the lentiviral sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.

  • Maintain a cell population that ensures a representation of at least 500 cells per sgRNA in the library.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

5. This compound Resistance Screen:

  • Split the selected cell pool into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the predetermined IC90 of this compound).

  • Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure in the treatment group. Ensure cell numbers are maintained to preserve library representation.

  • Harvest cell pellets from both groups at the end of the selection period.

6. Genomic DNA Extraction and Sequencing:

  • Extract genomic DNA from the harvested cell pellets.

  • Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.

  • Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA.

7. Data Analysis:

  • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

  • Normalize the read counts and compare the sgRNA abundance between the this compound-treated and control populations.

  • Use statistical models (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population.

  • Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.

CRISPR_Workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_analysis 3. Analysis A Select p53-WT Cancer Cell Line D Transduce Cells with sgRNA Library (MOI ~0.3) A->D B Produce Lentiviral sgRNA Library B->D C Determine This compound IC90 F Split into Control (DMSO) & Treatment (this compound IC90) C->F E Select Transduced Cells (e.g., Puromycin) D->E E->F G Culture for 14-21 Days F->G H Harvest Cells & Extract gDNA G->H I Amplify sgRNAs & Perform NGS H->I J Analyze sgRNA Enrichment (e.g., MAGeCK) I->J K Identify & Validate Resistance Genes J->K

Figure 2: CRISPR Screen Experimental Workflow.

Data Presentation: Hypothetical Screening Results

A successful CRISPR screen will yield a list of candidate genes whose knockout confers resistance to this compound. The data should be presented in a clear, tabular format to facilitate interpretation and prioritization of hits for validation studies.

Table 1: Top Gene Hits from a Genome-Wide CRISPR Screen for this compound Resistance

RankGene SymbolDescriptionLog2 Fold Enrichmentp-valuePotential Role in Resistance
1TP53Tumor Protein P538.21.5 x 10-12Master regulator of this compound's apoptotic effect.
2CRBNCereblon7.53.1 x 10-11E3 ligase receptor required for this compound-mediated MDM2 degradation.
3RBX1Ring-Box 1, E3 Ubiquitin Ligase6.89.8 x 10-10Core component of the Cullin-RING ligase (CRL) complex.
4CUL4ACullin 4A6.52.4 x 10-9Scaffold protein for the CRBN-containing E3 ligase complex.
5CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)5.97.2 x 10-8Key downstream effector of p53-mediated cell cycle arrest.
6BAXBCL2 Associated X, Apoptosis Regulator5.61.5 x 10-7Pro-apoptotic effector in the p53 pathway.
7UBE2G1Ubiquitin Conjugating Enzyme E2 G15.24.3 x 10-7E2 enzyme potentially involved in the ubiquitination cascade.
8PSMC1Proteasome 26S Subunit, ATPase 14.88.9 x 10-6Component of the 19S regulatory particle of the proteasome.
9ABCB1ATP Binding Cassette Subfamily B Member 1 (MDR1)4.52.1 x 10-5Drug efflux pump that may transport PROTACs out of the cell.
10DDB1Damage Specific DNA Binding Protein 14.15.5 x 10-5Adaptor protein linking CRBN to CUL4A in the E3 complex.

Interpretation of Results and Resistance Mechanisms

The hypothetical results highlight several key pathways that could be involved in resistance to this compound. These can be broadly categorized:

  • Direct On-Pathway Resistance: Inactivation of genes central to the this compound mechanism of action.

    • TP53: Loss of p53 is the most anticipated resistance mechanism, as this compound's efficacy is dependent on a functional p53 pathway.

    • p53 Downstream Effectors: Loss of key apoptotic mediators like BAX or cell cycle regulators like CDKN1A can blunt the downstream effects of p53 activation.

  • Drug-Target Engagement Resistance: Inactivation of the machinery required for this compound to induce MDM2 degradation.

    • CRBN and CRL4CRBN components (CUL4A, DDB1, RBX1): Loss of the E3 ligase complex components prevents the recruitment of the ubiquitination machinery to MDM2, thereby abrogating its degradation.

  • General PROTAC Resistance Mechanisms:

    • Ubiquitin-Proteasome System (UPS): Loss of other components of the UPS, such as E2 conjugating enzymes or proteasome subunits, can impair the overall process of protein degradation.

    • Drug Efflux: Overexpression of efflux pumps like ABCB1 (MDR1) could reduce the intracellular concentration of this compound.

Resistance_Mechanisms cluster_pathway p53 Pathway Inactivation cluster_ups Impaired Protein Degradation cluster_efflux Reduced Drug Concentration MD222 This compound Resistance This compound Resistance TP53_KO TP53 Knockout TP53_KO->Resistance Effector_KO p53 Effector Knockout (e.g., BAX, CDKN1A) Effector_KO->Resistance CRBN_KO CRBN Knockout CRBN_KO->Resistance CUL4_KO CRL4 Complex Knockout (e.g., CUL4A, DDB1) CUL4_KO->Resistance Proteasome_KO Proteasome Subunit Knockout Proteasome_KO->Resistance Efflux Upregulation of Efflux Pumps (e.g., ABCB1) Efflux->Resistance

Figure 3: Potential this compound Resistance Mechanisms.

Conclusion

The application of genome-wide CRISPR-Cas9 screening provides a robust and unbiased approach to elucidating the genetic mechanisms of resistance to the MDM2 degrader, this compound. The protocols and data presented herein offer a comprehensive guide for researchers to identify and characterize novel resistance pathways. The identification of genes such as TP53, CRBN, and other components of the ubiquitin-proteasome system as potential resistance drivers underscores the importance of patient selection based on biomarker analysis and suggests rational combination strategies to overcome resistance and enhance the clinical efficacy of this compound and other targeted protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: MD-222 & MDM2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with MD-222, specifically when the expected degradation of its target protein, MDM2, is not observed.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound, but I don't see any degradation of MDM2. Does this mean the compound is not working?

A1: Not necessarily. This compound is a well-characterized PROTAC (Proteolysis Targeting Chimera) that is designed to induce the degradation of MDM2.[1][2][3] If you are not observing MDM2 degradation, it is more likely due to suboptimal experimental conditions, issues with the reagents, specific characteristics of your cell line, or the detection method. This guide will help you troubleshoot these potential problems.

Q2: What is the mechanism of action for this compound?

A2: this compound is a heterobifunctional molecule. It contains a ligand that binds to the MDM2 protein and another ligand that recruits an E3 ubiquitin ligase (specifically Cereblon).[2][3][4] By bringing MDM2 and the E3 ligase into close proximity, this compound facilitates the ubiquitination of MDM2, tagging it for destruction by the cell's proteasome.[3] This leads to a rapid decrease in MDM2 protein levels and a subsequent increase in the levels and activity of p53, a tumor suppressor protein regulated by MDM2.[1][2]

Troubleshooting Guide: No MDM2 Degradation Observed

Use the following sections to diagnose why this compound may not be showing efficacy in your experiment.

Proper handling of the this compound compound is critical for its activity.

Potential Issue Recommended Action
Compound Degradation This compound stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Incorrect Concentration Verify the calculations for your dilutions. It is advisable to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation in your specific cell line.
Poor Solubility Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into cell culture media.[2] Poor solubility can drastically reduce the effective concentration.

The efficacy of a PROTAC is highly dependent on treatment time and concentration.

Potential Issue Recommended Action
Suboptimal Treatment Time MDM2 degradation by this compound can be rapid. Test a time course (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal window for maximum degradation.[2] Short treatment times of 1-2 hours have been shown to be effective.[2]
"Hook Effect" At very high concentrations, PROTACs can form non-productive binary complexes (this compound with MDM2 or Cereblon alone) instead of the productive ternary complex (MDM2-MD-222-Cereblon), leading to reduced degradation.[5][6] If you are using high concentrations, test a range of lower concentrations (in the low nanomolar range) to see if efficacy improves.[5]

The genetic background of your cell line is crucial for PROTAC activity.

Potential Issue Recommended Action
Low E3 Ligase Expression This compound requires the Cereblon (CRBN) E3 ligase to function. Confirm that your cell line expresses sufficient levels of CRBN. This can be checked via Western blot, qPCR, or by consulting literature/databases (e.g., DepMap). If CRBN expression is low, this compound will be ineffective.
Low Target Expression If baseline MDM2 levels in your untreated cells are very low, detecting a further decrease can be challenging. Consider using a positive control cell line known to express higher levels of MDM2.
Rapid MDM2 Resynthesis MDM2 is a transcriptional target of p53. As this compound degrades MDM2, p53 becomes active and can drive the transcription of new MDM2 mRNA.[7] This can sometimes mask the degradation effect, especially at later time points. Shorter treatment times are often better for observing the initial degradation event.
Cell Permeability While this compound is cell-permeable, issues with compound uptake can occur in certain cell lines.[5] This is more difficult to assess directly but should be considered if all other troubleshooting steps fail.

If the issue lies with detecting the protein, optimize your Western blot protocol.

Potential Issue Recommended Action
Poor Antibody Quality Use a validated, high-affinity primary antibody for MDM2. The presence of multiple bands could indicate non-specificity or the detection of various MDM2 isoforms.[8]
Insufficient Protein Loaded MDM2 can be a low-abundance protein. Ensure you are loading a sufficient amount of total protein lysate (e.g., 50-80 µg).[9] Using a proteasome inhibitor like MG132 as a positive control can help stabilize MDM2 and confirm it is detectable.[9]
Suboptimal Antibody Dilution Titrate your primary antibody to find the optimal concentration. Some have found success using higher primary antibody concentrations (e.g., 1:100 or 1:200) for MDM2 detection.[9]
Loading Control Issues Use a stable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

Quantitative Data

The potency of this compound has been characterized in various acute leukemia cell lines.

Parameter Cell Line Value Reference
IC₅₀ (Cell Growth Inhibition) RS4;115.5 nM[2]
IC₅₀ (Cell Growth Inhibition) RS4;112.8 nM[10]
Effective Degradation Conc. RS4;111-30 nM[2]
Effective Degradation Conc. MV4;11≤ 1 nM[10]

Note: IC₅₀ (50% inhibitory concentration) and DC₅₀ (50% degradation concentration) values are cell-line dependent and should be determined empirically in your system.

Experimental Protocols & Visualizations

Protocol: Western Blot for MDM2 Degradation
  • Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with a dose range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto an 8-10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MDM2 (e.g., at a 1:200 to 1:1000 dilution) overnight at 4°C with gentle agitation.[11] Also probe for a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] Quantify band intensity relative to the loading control and normalize to the vehicle-treated sample.

Diagrams

MD222_Mechanism

Troubleshooting_Workflow Start Start: No MDM2 Degradation Observed Q_Compound 1. Check Compound - Stored correctly? - Solubility okay? - Concentration correct? Start->Q_Compound Q_Conditions 2. Check Conditions - Optimal time course? - Testing low nM range? (Avoid Hook Effect) Q_Compound->Q_Conditions No Issue A_Compound Fix: Use fresh aliquot. Verify calculations. Ensure full solubilization. Q_Compound->A_Compound Issue Found Q_Cell 3. Check Cell Line - Expresses CRBN? - Baseline MDM2 detectable? Q_Conditions->Q_Cell No Issue A_Conditions Fix: Run time course (1-24h). Run wide dose-response (e.g., 0.1 nM - 10 µM). Q_Conditions->A_Conditions Issue Found Q_WB 4. Check Western Blot - Antibody validated? - Sufficient protein loaded? - Controls included? Q_Cell->Q_WB No Issue A_Cell Fix: Test CRBN expression. Use positive control cell line. Q_Cell->A_Cell Issue Found A_WB Fix: Titrate antibody. Load more protein (50µg+). Use MG132 control. Q_WB->A_WB Issue Found End Problem Solved A_Compound->End A_Conditions->End A_Cell->End A_WB->End

References

Optimizing MD-222 treatment time for maximum p53 activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MD-222. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize this compound treatment time for maximum p53 activation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment time for this compound to achieve maximum p53 activation?

A1: The optimal treatment time for this compound can vary depending on the cell line being used. It is crucial to perform a time-course experiment for your specific cell model. For instance, in RS4;11 leukemia cells, significant degradation of MDM2 and accumulation of p53 can be observed as early as 1 hour post-treatment[1][2]. In other cell lines, the kinetics may differ. For example, studies with the MDM2 inhibitor MI-219, which has a similar mechanism of action, showed that in LNCaP prostate cancer cells, p53 levels peaked around 2 hours, whereas in 22RV1 cells, p53 levels continued to increase for up to 24 hours[3]. Therefore, a pilot experiment with multiple time points (e.g., 1, 2, 4, 8, 12, and 24 hours) is highly recommended to determine the peak of p53 activation in your system.

Q2: I am not observing significant p53 activation after this compound treatment. What are the possible causes?

A2: Several factors could contribute to a lack of p53 activation:

  • Cell Line p53 Status: this compound is effective in cell lines with wild-type p53. Ensure your cell line has not acquired a p53 mutation.

  • Suboptimal Treatment Time: As mentioned above, the kinetics of p53 activation are cell-line dependent. You may be missing the peak activation window. A time-course experiment is essential.

  • Incorrect this compound Concentration: While potent, the effective concentration can vary. A dose-response experiment is recommended to identify the optimal concentration for your cell line.

  • Reagent Quality: Ensure the this compound compound is of high quality and has been stored correctly to prevent degradation.

  • Experimental Error: Review your experimental protocol, particularly the Western blot procedure, for any potential errors in sample preparation, loading, or antibody incubation.

Q3: Should I expect to see a decrease in MDM2 levels with this compound treatment?

A3: Yes, this compound is a PROTAC (Proteolysis Targeting Chimera) that induces the degradation of MDM2. Therefore, a decrease in MDM2 protein levels is an expected and key indicator of this compound activity. This degradation of MDM2 leads to the stabilization and accumulation of p53.

Q4: Can prolonged exposure to this compound lead to decreased p53 activation?

A4: Yes, this is a possibility due to the negative feedback loop involving p53 and MDM2. Activated p53 can transcriptionally upregulate the MDM2 gene. While this compound promotes MDM2 degradation, a strong induction of MDM2 transcription might eventually lead to a partial recovery of MDM2 protein levels, which could then contribute to p53 degradation. This further emphasizes the importance of a time-course experiment to capture the optimal window of p53 activation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or no p53 band on Western blot Ineffective this compound treatment (wrong time or concentration).Low protein loading.Poor antibody quality or incorrect dilution.Inefficient protein transfer.Perform a time-course and dose-response experiment.Ensure accurate protein quantification and load at least 20-30 µg of total protein.Use a validated p53 antibody at the recommended dilution. Include a positive control (e.g., cells treated with a known p53 activator like doxorubicin).Verify transfer efficiency with Ponceau S staining.
High background on Western blot Blocking is insufficient.Antibody concentration is too high.Inadequate washing.Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.Titrate the primary and secondary antibody concentrations.Increase the number and duration of washes with TBST.
Inconsistent results between experiments Variation in cell confluency or passage number.Inconsistent incubation times.Variability in reagent preparation.Standardize cell seeding density and use cells within a consistent passage number range.Ensure precise timing for this compound treatment and subsequent steps.Prepare fresh reagents and use consistent protocols.
High levels of cell death observed This compound concentration is too high for the specific cell line.Prolonged treatment duration.Perform a dose-response curve to determine the EC50 for cytotoxicity.Optimize the treatment time to achieve p53 activation without excessive cell death.

Quantitative Data

The following table summarizes the time-dependent effects of MDM2 inhibition on p53 and its target genes in different prostate cancer cell lines, providing a reference for designing time-course experiments.

Cell LineTreatmentTime (hours)p53 Levelp21 LevelPUMA LevelReference
LNCaP (wt-p53)10 µM MI-2192PeakPeakPeak[3]
LNCaP (wt-p53)10 µM MI-2198Decreased from peakDecreased from peakDecreased from peak[3]
LNCaP (wt-p53)10 µM MI-21924Further decreasedFurther decreasedFurther decreased[3]
22RV1 (wt-p53)10 µM MI-2192IncreasedIncreasedIncreased[3]
22RV1 (wt-p53)10 µM MI-2198Further increasedFurther increasedFurther increased[3]
22RV1 (wt-p53)10 µM MI-21924Continued to increaseContinued to increaseContinued to increase[3]
RS4;11 (wt-p53)This compound1IncreasedNot specifiedNot specified[1][2]

Experimental Protocols

Protocol 1: Western Blot for p53 and MDM2
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentrations of this compound for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and MDM2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Incubate with shaking for 15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment:

    • Seed cells and treat with this compound as described for the Western blot protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

MD222_p53_Pathway MD222 This compound MDM2 MDM2 MD222->MDM2 Induces Degradation p53 p53 (inactive) MDM2->p53 Ubiquitination p53_active p53 (active) p53->p53_active Stabilization & Activation Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53_active->p21 Upregulates PUMA PUMA p53_active->PUMA Upregulates Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound mediated p53 activation pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results seed_cells 1. Seed Cells treat_cells 2. Treat with this compound (Time-course & Dose-response) seed_cells->treat_cells harvest_cells 3. Harvest Cells treat_cells->harvest_cells protein_analysis 4a. Protein Analysis (Western Blot for p53, MDM2) harvest_cells->protein_analysis viability_analysis 4b. Cell Viability (MTT Assay) harvest_cells->viability_analysis apoptosis_analysis 4c. Apoptosis (Annexin V/PI Staining) harvest_cells->apoptosis_analysis p53_activation Determine Optimal Time for p53 Activation protein_analysis->p53_activation cell_response Assess Cellular Response viability_analysis->cell_response apoptosis_analysis->cell_response

Caption: Workflow for optimizing this compound treatment.

References

Troubleshooting Inconsistent Results with MS-222 (Tricaine Methanesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of MS-222 (Tricaine Methanesulfonate), a common anesthetic for fish, amphibians, and other aquatic, cold-blooded animals. Inconsistent or unexpected results during experiments involving MS-222 can often be traced to variations in protocol execution, solution preparation, or environmental factors.

Frequently Asked Questions (FAQs)

Q1: Why are my animals showing signs of distress (e.g., erratic swimming) during induction with MS-222?

A1: This is often a sign of an unbuffered or improperly buffered MS-222 solution. MS-222 is acidic in solution and can cause a significant drop in pH, leading to distress and skin irritation in the animals.[1][2] It is crucial to buffer the solution with sodium bicarbonate to a neutral pH (typically 7.0-7.5) before introducing the animals.[1][3][4]

Q2: The time to anesthesia is much longer than expected. What could be the cause?

A2: Several factors can influence the induction time of MS-222. These include:

  • Water Temperature: Lower water temperatures slow down the metabolic rate of the animals, which can increase the time it takes for the anesthetic to take effect.[1][5]

  • Water Hardness: Extremely soft water may alter the efficacy of the anesthetic.[1]

  • Animal Size and Species: Larger animals and different species will have varied responses and may require longer induction times or different concentrations.[1][2]

  • Solution Potency: An old or improperly stored MS-222 stock solution may have lost potency.[1][6]

Q3: My animals are recovering from anesthesia much slower or faster than anticipated. Why?

A3: Recovery time is influenced by the duration of exposure to the anesthetic, the concentration of the MS-222 solution, and the overall health of the animal. Prolonged exposure or higher concentrations than necessary can lead to longer recovery periods. Ensure that animals are transferred to fresh, well-aerated water for recovery immediately after the procedure.

Q4: I've noticed a brownish discoloration in my MS-222 stock solution. Is it still usable?

A4: No, a brownish color indicates that the solution has degraded and should be discarded.[1][4] MS-222 is light-sensitive, and exposure to light can cause it to break down, forming potentially toxic by-products.[7] Stock solutions should be stored in opaque, airtight containers and preferably refrigerated or frozen.[1][4]

Q5: Can I reuse an MS-222 anesthetic bath for multiple batches of animals?

A5: While it may be possible for a short period, it is generally not recommended. With each use, waste products such as ammonia (B1221849) can accumulate in the anesthetic bath, altering water quality and potentially affecting the health of subsequent animals.[3] For consistent results and animal welfare, it is best to prepare fresh solutions for each experimental group.[1]

Quantitative Data Summary

The optimal concentration of MS-222 can vary significantly depending on the species, life stage, and intended level of anesthesia. Preliminary tests with a small number of animals are always recommended to determine the ideal concentration and exposure time for your specific experimental conditions.[1][5]

Anesthetic StageTypical Concentration Range (mg/L)Observable Signs
Light Sedation 25 - 50Reduced swimming activity, slower opercular (gill) movement.
Surgical Anesthesia 50 - 150Complete loss of equilibrium, no response to tactile stimuli, regular but slow opercular movement.
Euthanasia (Overdose) > 250Cessation of opercular movement for at least 30 minutes. A secondary method of euthanasia is often required.[3][5]

Note: These are general guidelines. Always consult species-specific literature and institutional guidelines.

Experimental Protocols

Preparation of a Buffered MS-222 Stock Solution (10 g/L)
  • Safety First: When handling powdered MS-222, work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][5]

  • Weighing Components: For a 1-liter stock solution, weigh out 10 grams of MS-222 powder and 20 grams of sodium bicarbonate. A 1:2 ratio of MS-222 to sodium bicarbonate is generally effective for buffering.[1]

  • Dissolving: Add the weighed powders to a container with a portion of the final volume of deionized or system water (do not use chlorinated tap water).[3] Stir until both components are fully dissolved.

  • Final Volume: Bring the solution to the final volume of 1 liter with water.

  • Storage: Store the stock solution in a clearly labeled, opaque, airtight container. Refrigerated (4°C) or frozen (-20°C) stock solutions can be stable for up to 6 months.[1][6] Discard if any discoloration occurs.[1]

Anesthesia Induction Protocol
  • Prepare Anesthetic Bath: Dilute the stock solution to the desired working concentration using water from the animal's housing system to minimize stress from changes in water chemistry.

  • Buffer and Aerate: Measure the pH of the anesthetic bath and adjust with additional sodium bicarbonate if necessary to bring it to a neutral range (7.0-7.5).[3][4] Ensure the bath is well-aerated.

  • Animal Transfer: Gently transfer the animals to the anesthetic bath using a soft net.[3]

  • Monitoring: Closely monitor the animals for the desired stage of anesthesia. Note the time to induction.

  • Procedure: Once the desired anesthetic plane is reached, perform the experimental procedure. If the procedure is lengthy, consider gill irrigation with a lighter concentration of the anesthetic solution.[1]

  • Recovery: Immediately following the procedure, transfer the animal to a container of fresh, well-aerated water from their original housing. Monitor the animal until it resumes normal swimming behavior and equilibrium.

Visualizations

Signaling Pathway of MS-222

MS-222_Mechanism_of_Action Mechanism of Action of MS-222 MS222 MS-222 (Tricaine Methanesulfonate) Na_Channel Voltage-Gated Sodium Channels MS222->Na_Channel Blocks Action_Potential Action Potential Generation Na_Channel->Action_Potential Required for Anesthesia Anesthesia & Muscle Relaxation Na_Channel->Anesthesia Blockade leads to Nerve_Impulse Nerve Impulse Transmission Action_Potential->Nerve_Impulse Leads to Muscle_Contraction Muscle Contraction Nerve_Impulse->Muscle_Contraction Stimulates Muscle_Contraction->Anesthesia Inhibition of

Caption: Mechanism of action of MS-222 as a sodium channel blocker.

Troubleshooting Workflow for Inconsistent Anesthesia

Troubleshooting_MS222 Troubleshooting Inconsistent Anesthesia with MS-222 Start Inconsistent Anesthesia (e.g., slow induction, distress) Check_pH Is the solution pH between 7.0 and 7.5? Start->Check_pH Check_Solution Is the stock solution fresh and clear? Check_pH->Check_Solution Yes Buffer_Solution Action: Buffer solution with Sodium Bicarbonate. Check_pH->Buffer_Solution No Check_Concentration Is the concentration appropriate for the species? Check_Solution->Check_Concentration Yes Prepare_Fresh Action: Prepare fresh stock solution. Check_Solution->Prepare_Fresh No Check_Water_Quality Are water temperature and hardness optimal? Check_Concentration->Check_Water_Quality Yes Adjust_Concentration Action: Adjust concentration based on pilot studies. Check_Concentration->Adjust_Concentration No Optimize_Conditions Action: Acclimate animals and optimize water parameters. Check_Water_Quality->Optimize_Conditions No Success Consistent Anesthesia Achieved Check_Water_Quality->Success Yes Buffer_Solution->Check_pH Prepare_Fresh->Check_Solution Adjust_Concentration->Check_Concentration Optimize_Conditions->Check_Water_Quality

Caption: A logical workflow for troubleshooting inconsistent MS-222 anesthesia results.

References

Technical Support Center: Minimizing MD-222 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

I have now gathered a substantial amount of information. I have confirmed that MD-222 is a PROTAC degrader of MDM2, and its primary on-target toxicity in normal cells is mediated by the activation of p53, leading to apoptosis or cell cycle arrest, particularly in sensitive tissues like the hematopoietic system. I have also identified potential strategies to mitigate this toxicity, namely the transient inhibition of p53 with molecules like pifithrin-alpha (B1677870) and the use of pan-caspase inhibitors like Z-VAD-FMK to block apoptosis. I have found some information on the p53-independent functions of MDM2, which could contribute to off-target effects, although this is less defined.

However, a significant gap remains in the form of specific, quantitative preclinical toxicology data for this compound. While general toxicities of MDM2 inhibitors are described, concrete dose-response data for this compound in various normal cell lines is not available in the search results. Furthermore, while I have identified potential protective agents, detailed, validated experimental protocols for their co-administration with an MDM2 degrader like this compound are still lacking. I also need to find more information on proteomic analyses of cells treated with MDM2 degraders to better understand potential off-target effects.

To create a truly useful technical support center, I need to move from general concepts to specific, actionable advice. Therefore, the next steps will focus on trying to find more quantitative data and detailed protocols. I will also now begin to structure the existing information into the final Q&A format and create the required diagrams based on the information I have. After that, I will do a final search to fill in any remaining critical gaps before generating the complete response.

Compile the gathered information into a structured technical support center format, including FAQs and troubleshooting guides. Create tables summarizing quantitative data on the toxicity of MDM2 inhibitors in normal cells. Develop detailed experimental protocols for the identified toxicity mitigation strategies. Generate Graphviz diagrams for the MDM2-p53 signaling pathway, the mechanism of this compound, and the proposed experimental workflows for toxicity mitigation. Review and refine the entire content for clarity, accuracy, and adherence to all user requirements before presenting the final answer.

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of the MDM2 PROTAC degrader, this compound, in normal (non-cancerous) cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively degrade the Mouse double minute 2 homolog (MDM2) protein.[1][2][3] It consists of a ligand that binds to MDM2 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2.[1][2][3] The primary consequence of MDM2 degradation is the stabilization and activation of the p53 tumor suppressor protein.[1][2][3] In cancer cells with wild-type p53, this leads to cell cycle arrest and apoptosis, inhibiting tumor growth.[1][2][3]

Q2: What is the primary cause of this compound toxicity in normal cells?

A2: The principal on-target toxicity of this compound in normal cells is mediated by the activation of p53.[4] While beneficial in cancer cells, sustained p53 activation in normal tissues can induce apoptosis or cell cycle arrest, leading to tissue damage.[4] This is particularly relevant in highly proliferative tissues, such as the bone marrow, where hematopoietic stem cells are sensitive to p53-induced apoptosis.[5][6][7][8]

Q3: Are there any p53-independent mechanisms of this compound toxicity?

A3: While p53 activation is the major driver of toxicity, MDM2 has known p53-independent functions that could contribute to off-target effects upon its degradation. These include roles in cell cycle control, DNA repair, and transcriptional regulation.[9][10][11] The degradation of MDM2 could potentially disrupt these homeostatic processes in normal cells. However, the contribution of these p53-independent functions to the toxicity of MDM2 degraders is less well-characterized compared to the effects of p53 activation.

Q4: How can I assess the potential toxicity of this compound in my normal cell line of interest?

A4: A crucial first step is to determine the expression level of MDM2 in your normal cell line. Cells with lower MDM2 expression are generally less sensitive to MDM2 degraders.[12] You can assess MDM2 protein levels using Western blotting. Subsequently, standard cytotoxicity assays such as MTT or CellTiter-Glo can be used to determine the IC50 of this compound in your normal cells compared to your cancer cell lines.

Troubleshooting Guides

Issue 1: High Toxicity Observed in Normal Cells

If you are observing significant toxicity in your normal cell control experiments with this compound, consider the following troubleshooting steps and potential mitigation strategies.

Potential Cause: High p53-mediated pro-apoptotic signaling.

Troubleshooting Strategy 1: Transient Inhibition of p53

Temporarily blocking p53 function in normal cells during this compound treatment can protect them from apoptosis. This can be achieved using a reversible p53 inhibitor.

  • Experimental Protocol: Co-treatment with Pifithrin-α

    • Cell Seeding: Plate your normal cells at a suitable density for your intended endpoint assay (e.g., viability, apoptosis).

    • Pre-treatment with Pifithrin-α: One hour prior to this compound treatment, add Pifithrin-α (hydrobromide or cyclic form) to the cell culture medium at a final concentration of 10-30 µM.[13][14][15]

    • This compound Treatment: Add this compound at the desired concentration to the cells already treated with Pifithrin-α.

    • Incubation: Incubate the cells for the desired treatment duration.

    • Washout (Optional but Recommended): If your experimental design allows, wash the cells with fresh medium to remove both compounds after the treatment period to allow for the recovery of normal p53 function.

    • Endpoint Analysis: Perform your downstream assays to assess cell viability, apoptosis, or other relevant parameters.

Troubleshooting Strategy 2: Inhibition of Apoptosis Execution

If transient p53 inhibition is not feasible or desirable, you can block the final steps of apoptosis using a pan-caspase inhibitor.

  • Experimental Protocol: Co-treatment with Z-VAD-FMK

    • Cell Seeding: Plate your normal cells as described above.

    • Pre-treatment with Z-VAD-FMK: One hour prior to this compound treatment, add the pan-caspase inhibitor Z-VAD-FMK to the cell culture medium at a final concentration of 20-50 µM.[9][10][16][17][18]

    • This compound Treatment: Add this compound to the cells pre-treated with Z-VAD-FMK.

    • Incubation: Incubate for the desired duration.

    • Endpoint Analysis: Proceed with your planned assays. Note that while this will prevent cell death, cells may still undergo cell cycle arrest.

Issue 2: Investigating Potential Off-Target Effects

To determine if the observed toxicity is due to off-target degradation of proteins other than MDM2, a proteomics-based approach is recommended.

Experimental Protocol: Off-Target Proteomics Analysis

  • Cell Treatment: Treat your normal cell line with this compound at a concentration that induces toxicity. Include a vehicle-treated control group.

  • Cell Lysis and Protein Extraction: After the treatment period, harvest the cells and perform protein extraction.

  • Proteomic Analysis: Utilize mass spectrometry-based proteomics to compare the proteomes of the this compound-treated and control cells.[19][20][21][22] This will allow for the identification of proteins that are significantly downregulated upon this compound treatment.

  • Data Analysis: Analyze the proteomics data to identify proteins other than MDM2 that are degraded. Bioinformatic analysis can then be used to determine if the degradation of these off-target proteins could explain the observed toxicity.

Quantitative Data Summary

The following table summarizes publicly available data on the toxicity of MDM2 inhibitors in various normal human cell lines. Note that specific data for this compound is limited, and the provided data is for MDM2 inhibitors in general, which may have different toxicity profiles.

MDM2 InhibitorNormal Cell LineAssayEndpointResultReference
Nutlin-3aNormal Human FibroblastsCell ViabilityIC50> 30 µM[23]
MI-219Normal Human FibroblastsCell ViabilityIC50> 25 µM[23]
MX69-102Normal Human Hematopoietic CellsColony FormationInhibitionMinimal effect[24]
JapAHuman Mammary Epithelial Cells (MCF-10A, HMLE)Cell ViabilityMDM2 reductionNo apparent effect at 2 µM[25]

Visualizations

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates for Degradation p53->MDM2 Activates Transcription (Negative Feedback) p21 p21 p53->p21 Activates Transcription Apoptotic_Genes Apoptotic Genes (e.g., BAX, PUMA) p53->Apoptotic_Genes Activates Transcription Proteasome Proteasome p53->Proteasome Degradation

Caption: The MDM2-p53 negative feedback loop.

MD222_Mechanism MD222 This compound Ternary_Complex Ternary Complex (this compound-MDM2-E3) MD222->Ternary_Complex MDM2 MDM2 MDM2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_MDM2 Ubiquitinated MDM2 Ternary_Complex->Ub_MDM2 Ubiquitination Ubiquitin Ubiquitin Proteasome Proteasome Ub_MDM2->Proteasome Degradation p53 p53 (Stabilized & Active) Proteasome->p53 Leads to Stabilization

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for this compound toxicity.

References

Technical Support Center: Enhancing MD-222 Potency in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the potency of MD-222 in solid tumor models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) that specifically targets the MDM2 protein for degradation.[1] It is a heterobifunctional molecule that links a ligand for MDM2 to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of MDM2. The degradation of MDM2, a key negative regulator of the p53 tumor suppressor, leads to the accumulation and activation of p53 in cells with wild-type p53.[1] This activation of p53 can trigger cell cycle arrest and apoptosis in cancer cells.

Q2: Why might the potency of this compound be reduced in solid tumor models compared to leukemia models?

Several factors can contribute to reduced potency of PROTACs like this compound in solid tumors:

  • Poor Tumor Penetration: The physical barriers of solid tumors, including dense extracellular matrix and high interstitial fluid pressure, can limit the diffusion and penetration of large molecules like PROTACs.

  • Physicochemical Properties: PROTACs often have a high molecular weight and hydrophobicity, which can lead to poor solubility, low cell permeability, and rapid clearance from the body.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein (MDM2) or the E3 ligase, rather than the productive ternary complex required for degradation. This can lead to a paradoxical decrease in efficacy at higher doses.

  • Tumor Microenvironment: The unique microenvironment of solid tumors, including hypoxia and altered pH, can affect the stability and activity of this compound.

Q3: What are the potential off-target effects of this compound?

Off-target effects can arise from the degradation of proteins other than MDM2. This can be due to a lack of complete specificity of the MDM2-binding or E3 ligase-binding components of the PROTAC. It is crucial to perform proteomics studies to assess the global protein expression changes upon this compound treatment to identify any unintended targets.

Q4: What is the recommended storage and handling for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For in vitro experiments, stock solutions can be prepared in a suitable solvent like DMSO and stored at -80°C. It is important to minimize freeze-thaw cycles. The stability of the compound in cell culture media should also be assessed for long-term experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.

In Vitro Experiment Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or low MDM2 degradation observed. Poor cell permeability. Modify the linker of the PROTAC to improve its physicochemical properties. Consider using permeabilization agents in initial experiments to confirm intracellular activity.
Inefficient ternary complex formation. Optimize the concentration of this compound to avoid the "hook effect". A dose-response curve is essential.
Incorrect cell line. Ensure the cell line used has wild-type p53, as the primary mechanism of this compound's anti-cancer effect is p53-dependent.
Cell culture conditions. Use cells within a consistent passage number range and ensure they are healthy and at an appropriate confluency.
Inconsistent results between experiments. This compound instability. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.
Variability in cell culture. Standardize cell seeding density, passage number, and overall cell health.
Observed cytotoxicity is not correlating with MDM2 degradation. Off-target effects. Perform proteomic analysis to identify other degraded proteins. Use a negative control PROTAC that does not bind to the E3 ligase to distinguish between degradation-dependent and -independent effects.
p53-independent effects. Investigate downstream signaling pathways independent of p53 that might be affected.
In Vivo Experiment Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Lack of tumor growth inhibition. Poor bioavailability and/or rapid clearance. Optimize the formulation and route of administration. Consider using drug delivery systems like nanoparticles to improve pharmacokinetic properties.
Insufficient dose or dosing frequency. Perform a dose-escalation study to find the optimal dose. Analyze the pharmacokinetics of this compound to determine the appropriate dosing schedule to maintain therapeutic concentrations in the tumor.
Tumor model resistance. The chosen xenograft model may have intrinsic resistance mechanisms. Consider using patient-derived xenograft (PDX) models that better represent human tumor biology.
Toxicity in animal models. On-target toxicity in normal tissues. Evaluate MDM2 expression levels in healthy tissues to anticipate potential on-target toxicities.
Off-target toxicity. Investigate potential off-target protein degradation in vivo.
Formulation-related toxicity. Always include a vehicle-only control group to assess the toxicity of the formulation components.

Quantitative Data Summary

The following tables summarize representative quantitative data for MDM2 degraders in preclinical models. While specific data for this compound in solid tumors is limited in the public domain, these tables provide an expected range of potency and efficacy.

Table 1: In Vitro Potency of MDM2 Degraders

CompoundCell LineAssay TypeIC50 / DC50Reference
MD-224RS4;11 (Leukemia)Cell Growth Inhibition1.5 nM[2]
MD-224RS4;11 (Leukemia)MDM2 Degradation<1 nM[2]
KT-253RS4;11 (ALL)Cell ViabilitySub-nanomolar[3]
KT-253HEK293TMDM2 Degradation0.4 nM[3]
MD-4251RS4;11 (Leukemia)MDM2 Degradation0.2 nM

Table 2: In Vivo Efficacy of MDM2 Degraders in Xenograft Models

CompoundTumor ModelDosing ScheduleTumor Growth Inhibition (TGI) / RegressionReference
MD-224RS4;11 (Leukemia) Xenograft25 mg/kg, i.p., q2dComplete and durable tumor regression[2]
KT-253RS4;11 (ALL) XenograftSingle doseSustained tumor regression[3]
MD-4251RS4;11 (Leukemia) XenograftSingle oral doseComplete and persistent tumor regression

Experimental Protocols

Protocol 1: In Vitro MDM2 Degradation Assay
  • Cell Culture: Plate solid tumor cells with wild-type p53 (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the MDM2 and p53 levels to the loading control. Calculate the percentage of MDM2 degradation relative to the vehicle control.

Protocol 2: In Vivo Efficacy Study in a Solid Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 solid tumor cells (e.g., A549) suspended in a mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

    • Administer this compound via intraperitoneal (i.p.) injection or oral gavage (p.o.) at the desired dose and schedule (e.g., daily or every other day).

    • Administer the vehicle alone to the control group.

  • Efficacy and Tolerability Monitoring:

    • Continue to monitor tumor volume and body weight 2-3 times per week. Significant body weight loss (>15-20%) may indicate toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, euthanize a subset of mice from each group.

    • Excise tumors and other tissues of interest. A portion of the tumor can be flash-frozen for western blot analysis, and another portion can be fixed in formalin for immunohistochemistry.

    • Analyze MDM2 and p53 levels in the tumor lysates by western blotting as described in Protocol 1.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors at the end of the study / Mean volume of control tumors at the end of the study)] x 100.

Visualizations

MDM2_p53_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drug_action This compound Action p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53->apoptosis_genes activates p53_cyto p53 p53->p53_cyto Nuclear Export MDM2->p53 promotes degradation MDM2_cyto MDM2 MDM2->MDM2_cyto Nuclear Export MDM2_degradation MDM2 Degradation MDM2->MDM2_degradation leads to Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis apoptosis_genes->Apoptosis proteasome Proteasome MDM2_cyto->p53_cyto ubiquitinates p53_cyto->proteasome degraded by MD222 This compound MD222->MDM2 E3_ligase E3 Ligase MD222->E3_ligase E3_ligase->MDM2_degradation stress Cellular Stress (e.g., DNA damage) stress->p53 activates

Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_enhancement Enhancement Strategies start_invitro Select Solid Tumor Cell Line (WT p53) treat_cells Treat cells with this compound (Dose-Response) start_invitro->treat_cells western_blot Western Blot for MDM2 and p53 treat_cells->western_blot cell_viability Cell Viability Assay (e.g., MTT, CTG) treat_cells->cell_viability analyze_invitro Analyze DC50 and IC50 western_blot->analyze_invitro cell_viability->analyze_invitro start_invivo Establish Xenograft Tumor Model analyze_invitro->start_invivo Proceed if potent randomize Randomize Mice start_invivo->randomize treat_mice Treat with this compound and Vehicle randomize->treat_mice monitor Monitor Tumor Growth and Body Weight treat_mice->monitor pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitor->pk_pd analyze_invivo Analyze Tumor Growth Inhibition (TGI) pk_pd->analyze_invivo combination Combination Therapy (e.g., with Chemotherapy or Immunotherapy) analyze_invivo->combination If TGI is suboptimal delivery Nanoparticle-based Drug Delivery analyze_invivo->delivery If PK/PD is poor

Caption: Experimental workflow for evaluating and enhancing this compound potency.

References

Technical Support Center: Optimizing In Vivo Performance of MD-222

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of the PROTAC MDM2 degrader, MD-222.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, highly potent PROTAC (Proteolysis Targeting Chimera) degrader of Mouse double minute 2 homolog (MDM2).[1] It functions by simultaneously binding to MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. This degradation of MDM2, a key negative regulator of the p53 tumor suppressor, results in the accumulation and activation of p53 in cells with wild-type p53, ultimately inhibiting cancer cell growth.[1][2]

Q2: What are the potential reasons for the poor in vivo bioavailability of this compound?

A2: While specific pharmacokinetic data for this compound is not extensively published, PROTACs and other small molecules can exhibit poor bioavailability due to several factors. These include:

  • Low Aqueous Solubility: Many potent small molecule inhibitors are lipophilic, leading to poor dissolution in the gastrointestinal tract.[3][4]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[5]

  • Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells and back into the intestinal lumen.[5][6]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low solubility.[3][7] These include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[8][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rates.[6][8]

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[7][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]

  • Prodrug Approach: Modifying the chemical structure to a more soluble or permeable form that converts to the active drug in vivo.[4][5]

Troubleshooting Guide

Issue 1: Low and Variable Drug Exposure in Plasma After Oral Dosing

Question: We are observing low and inconsistent plasma concentrations of this compound in our animal models following oral administration. What could be the cause and how can we improve it?

Answer: Low and variable plasma exposure is often a primary indicator of poor oral bioavailability, likely stemming from solubility or dissolution rate limitations.

Troubleshooting Steps & Solutions:

  • Physicochemical Characterization:

    • Action: Determine the aqueous solubility of your this compound batch at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. Assess its crystalline structure (polymorphism) and lipophilicity (LogP).

    • Rationale: Understanding the fundamental properties of the molecule is crucial for selecting an appropriate formulation strategy.[4]

  • Formulation Optimization:

    • Action: Experiment with different formulation approaches to enhance solubility and dissolution.

    • Rationale: A systematic approach to formulation can identify a vehicle that significantly improves drug exposure.

Formulation Strategies Comparison

Formulation StrategyPrincipleAdvantagesDisadvantagesSuitability for this compound
Micronization/Nanonization Increases surface area for dissolution by reducing particle size.[8][9]Simple, applicable to crystalline compounds.May not be sufficient for very poorly soluble drugs; risk of particle agglomeration.[8]Good starting point; may need to be combined with other techniques.
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in a high-energy amorphous state.[6][8]Significant increase in apparent solubility and dissolution rate.Potential for physical instability (recrystallization) over time.Highly suitable, especially if solubility is the main barrier.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents.[6][7]Enhances solubilization, can bypass first-pass metabolism via lymphatic uptake.[9]Requires careful selection of excipients to avoid GI side effects.Excellent option for lipophilic compounds like many PROTACs.
Cyclodextrin (B1172386) Complexation Forms inclusion complexes where the hydrophobic drug is encapsulated in a hydrophilic cyclodextrin molecule.[3][9]Increases aqueous solubility.Limited drug loading capacity.Potentially useful, depending on the molecular dimensions of this compound.

Experimental Workflow for Formulation Screening

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis A Determine Physicochemical Properties of this compound (Solubility, LogP, pKa) B Simple Suspension (Baseline) A->B Inform Selection C Micronized Suspension A->C Inform Selection D Amorphous Solid Dispersion (e.g., with PVP/VA) A->D Inform Selection E Lipid-Based Formulation (e.g., SEDDS) A->E Inform Selection F Administer Formulations to Animal Models (e.g., Rodents) B->F C->F D->F E->F G Collect Plasma Samples at Timed Intervals F->G H LC-MS/MS Analysis of This compound Concentrations G->H I Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) H->I J Compare Formulations and Select Lead I->J

Caption: Workflow for screening formulations to improve this compound bioavailability.

Issue 2: High Discrepancy Between In Vitro Potency and In Vivo Efficacy

Question: this compound is highly potent in our cell-based assays, but we are not observing the expected tumor growth inhibition in our xenograft models, even after improving the formulation. What else could be limiting its efficacy?

Answer: If poor exposure due to low solubility has been addressed, other factors such as high first-pass metabolism or P-gp efflux may be at play. The MDM2-p53 signaling pathway itself can also present complexities.

Troubleshooting Steps & Solutions:

  • Investigate First-Pass Metabolism:

    • Action: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will determine the rate at which this compound is metabolized.

    • Rationale: High metabolic clearance is a common reason for low bioavailability, even if the drug is well-absorbed from the gut.[5]

    • Potential Solutions:

      • Co-administration with a CYP inhibitor: While useful for preclinical studies to prove a concept, this is generally not a viable long-term strategy due to drug-drug interaction risks.[5]

      • Structural Modification: If specific metabolic "hotspots" on the molecule can be identified, medicinal chemistry efforts could be directed to block these positions to create more stable analogs.

  • Assess P-glycoprotein (P-gp) Efflux:

    • Action: Use in vitro models, such as Caco-2 cell permeability assays, to determine if this compound is a substrate for P-gp.

    • Rationale: P-gp is an efflux pump in the intestinal epithelium that can significantly reduce the net absorption of its substrates.[5][6]

    • Potential Solutions:

      • Co-administration with a P-gp inhibitor: Similar to CYP inhibitors, this can confirm P-gp involvement but is challenging clinically.[5]

      • Formulation with P-gp inhibiting excipients: Some formulation excipients (e.g., certain surfactants) can inhibit P-gp and enhance absorption.

      • Prodrug Approach: Design a prodrug that is not a P-gp substrate.[5]

  • Evaluate Target Engagement and Downstream Effects:

    • Action: In your in vivo studies, collect tumor tissue at various time points post-dosing and measure MDM2 protein levels (pharmacodynamics).

    • Rationale: This will confirm if this compound is reaching the tumor at sufficient concentrations to degrade its target. The relationship between MDM2 degradation, p53 activation, and the desired anti-tumor effect needs to be established in vivo.

MDM2-p53 Signaling Pathway

G p53 p53 MDM2_mRNA MDM2 mRNA p53->MDM2_mRNA Upregulates Transcription Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds & Ubiquitinates (Inhibition) Proteasome Proteasome MDM2->Proteasome MDM2 Degradation MDM2_mRNA->MDM2 Translation E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Proteasome MDM2 Degradation MD222 This compound MD222->MDM2 Binds MD222->E3_Ligase Recruits

Caption: this compound induces MDM2 degradation, leading to p53 activation.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Objective: To prepare an ASD of this compound with a polymer carrier (e.g., polyvinylpyrrolidone/vinyl acetate (B1210297) copolymer, PVP/VA 64) to improve its dissolution rate.

  • Materials: this compound, PVP/VA 64, Dichloromethane (DCM), Methanol, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Select a drug-to-polymer ratio (e.g., 1:3 w/w). Weigh the appropriate amounts of this compound and PVP/VA 64.

    • Dissolve both components completely in a suitable solvent system (e.g., a 9:1 mixture of DCM and methanol). Ensure a clear solution is formed.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, solid film is formed on the inside of the flask.

    • Scrape the solid film from the flask.

    • Further dry the resulting solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

    • The resulting powder is the amorphous solid dispersion. Characterize it for amorphous nature (e.g., using XRD or DSC) and perform dissolution testing.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound from a selected formulation after oral administration to mice or rats.

  • Materials: Study animals (e.g., male Balb/c mice), this compound formulation, oral gavage needles, blood collection supplies (e.g., EDTA-coated capillaries), centrifuge, LC-MS/MS system.

  • Procedure:

    • Fast animals overnight (with free access to water) before dosing.

    • Accurately weigh each animal to calculate the precise dose volume.

    • Administer the this compound formulation to the animals via oral gavage at the target dose (e.g., 10 mg/kg).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Immediately place blood samples into EDTA-coated tubes and keep them on ice.

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software to calculate key parameters (AUC, Cmax, Tmax, half-life). Compare these parameters between different formulations to identify the one providing the best exposure.

References

Validation & Comparative

Validating On-Target Effects of MD-222 on MDM2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MD-222, a Proteolysis Targeting Chimera (PROTAC) degrader of Mouse Double Minute 2 Homolog (MDM2), with other small-molecule inhibitors targeting the MDM2-p53 interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MDM2. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows.

Introduction to MDM2 and Its Inhibition

MDM2 is a primary negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, thereby controlling its cellular levels and activity.[1][2] In many cancers, MDM2 is overexpressed, leading to the functional inactivation of wild-type p53 and promoting tumor cell survival.[3] Consequently, inhibiting the MDM2-p53 interaction has emerged as a promising strategy for cancer therapy.[4]

Traditional MDM2 inhibitors, such as Nutlin-3a and MI-219, function by competitively binding to the p53-binding pocket of MDM2, thus preventing p53 degradation and leading to its accumulation and the activation of downstream pro-apoptotic pathways.[3][5] this compound, however, operates through a distinct mechanism. As a PROTAC, it induces the degradation of the MDM2 protein itself by recruiting it to the E3 ubiquitin ligase Cereblon.[6][7] This approach not only disrupts the MDM2-p53 interaction but also eliminates the scaffold protein, potentially leading to a more potent and sustained biological response.

Comparative Analysis of MDM2 Inhibitors

The efficacy of this compound and other MDM2 inhibitors can be quantitatively assessed through various biochemical and cell-based assays. The following tables summarize key performance indicators for this compound and a selection of well-characterized MDM2 inhibitors.

Compound Mechanism of Action Binding Affinity to MDM2 Cellular Potency (IC50/DC50) Cell Line Reference
This compound PROTAC DegraderNot Applicable (Induces Degradation)DC50: ~1.01 µM (for a similar homo-PROTAC)A549[8]
IC50: 5.5 nMRS4;11[7]
MD-224 PROTAC DegraderNot Applicable (Induces Degradation)IC50: 1.5 nMRS4;11[6]
Nutlin-3a Interaction InhibitorIC50: 90 nMIC50: 1-2 µMSJSA-1, HCT116, RKO[9]
Kd: 263 nM (SPR)[5]
MI-219 Interaction InhibitorKi: 5 nMIC50: 0.4-0.8 µMSJSA-1, LNCaP, 22Rv1[10]
AMG-232 Interaction InhibitorKd: 0.045 nM (SPR)IC50: 9.1 nMSJSA-1[11]
IC50: 0.6 nM (HTRF)[6]
SAR405838 (Idasanutlin) Interaction InhibitorKi: 0.88 nMNot Specified[9]

Table 1: Comparison of Biochemical and Cellular Potency of MDM2 Modulators. This table highlights the different mechanisms and potencies of this compound and other small-molecule inhibitors of MDM2.

Experimental Validation of On-Target Effects

Validating the on-target effects of MDM2 modulators is crucial for their development as therapeutic agents. The following sections detail the protocols for key experiments used to characterize the activity of compounds like this compound.

Experimental Protocols

1. Western Blotting for MDM2 Degradation and p53 Accumulation

This protocol is used to qualitatively and semi-quantitatively assess the levels of MDM2 and p53 proteins in cells following treatment with an MDM2 modulator.

  • Cell Lysis:

    • Treat cells with the desired concentrations of the test compound (e.g., this compound) or vehicle control for the indicated times.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and denature by boiling in Laemmli sample buffer.

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MDM2 (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.[12][13]

2. Co-Immunoprecipitation (Co-IP) to Assess MDM2-p53 Interaction

This technique is employed to determine if a compound disrupts the interaction between MDM2 and p53.

  • Cell Lysis and Pre-clearing:

    • Lyse cells as described in the Western Blotting protocol.

    • Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against either MDM2 or p53 (2-4 µg) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add protein A/G agarose/sepharose beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if p53 was immunoprecipitated, blot for MDM2, and vice-versa).[2][14]

3. In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of MDM2 towards p53 and can be used to assess whether a compound inhibits this function.

  • Reaction Setup:

    • Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.6 mM DTT):

      • Recombinant E1 activating enzyme (e.g., 50 ng)

      • Recombinant E2 conjugating enzyme (e.g., UbcH5b/c, 50 ng)

      • Recombinant MDM2 (E3 ligase)

      • Recombinant p53 (substrate)

      • Biotinylated or HA-tagged ubiquitin

    • Add the test compound or vehicle control.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Detect ubiquitinated p53 by Western blotting using an anti-p53 antibody or streptavidin-HRP (for biotinylated ubiquitin). A ladder of higher molecular weight bands corresponding to poly-ubiquitinated p53 should be visible.[4][15]

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

MDM2_p53_Pathway Inhibitor e.g., Nutlin-3a, MI-219 MDM2 MDM2 Inhibitor->MDM2 Blocks p53 binding This compound This compound This compound->MDM2 Binds Cereblon Cereblon This compound->Cereblon Recruits p53 p53 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination MDM2->Proteasome Degradation

Figure 1: Mechanisms of Action of MDM2 Modulators. This diagram illustrates the distinct mechanisms of traditional MDM2 inhibitors and PROTAC degraders like this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection & Analysis Secondary_Ab->Detection

Figure 2: Western Blot Experimental Workflow. This flowchart outlines the key steps involved in performing a Western blot analysis.

CoIP_Workflow Lysis 1. Cell Lysis Pre_Clear 2. Pre-clearing Lysate Lysis->Pre_Clear IP_Ab 3. Immunoprecipitation with Antibody Pre_Clear->IP_Ab Beads 4. Capture with Protein A/G Beads IP_Ab->Beads Wash 5. Washing Steps Beads->Wash Elution 6. Elution of Protein Complex Wash->Elution Analysis 7. Western Blot Analysis Elution->Analysis

Figure 3: Co-Immunoprecipitation Workflow. This diagram details the sequential steps of a co-immunoprecipitation experiment.

Conclusion

This compound represents a novel and potent approach to targeting MDM2 by inducing its degradation. The experimental data and protocols provided in this guide offer a framework for the validation of its on-target effects. By comparing its performance with traditional MDM2 inhibitors, researchers can gain a deeper understanding of the potential advantages of a PROTAC-mediated degradation strategy in the context of p53 reactivation for cancer therapy. The provided methodologies serve as a starting point for the rigorous evaluation of this compound and other emerging MDM2-targeting therapeutics.

References

Unveiling the Specificity of MD-222: A Comparative Analysis of a PROTAC MDM2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a molecule is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity and specificity of MD-222, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the E3 ubiquitin ligase MDM2. The analysis is supported by available experimental data and detailed methodologies of the key assays employed in its characterization.

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of MDM2, a key negative regulator of the p53 tumor suppressor. Its mechanism of action offers a promising therapeutic strategy for cancers harboring wild-type p53. However, the potential for off-target engagement and degradation of other proteins is a critical aspect of its preclinical evaluation.

Comparative Cross-Reactivity Profile

A key study by Yang et al. provides a direct and insightful comparison of this compound with a structurally similar compound, MG-277.[1] This comparison highlights the remarkable impact of minor structural modifications on the target specificity of PROTAC molecules. While this compound acts as a bona fide MDM2 degrader, a subtle change in its MDM2-binding moiety transforms it into a "molecular glue" that induces the degradation of a different protein, the translation termination factor GSPT1.[1]

This finding underscores the importance of rigorous cross-reactivity screening in the development of PROTACs. While broad, quantitative cross-reactivity data for this compound against a wide panel of proteins (e.g., kinome scans) is not publicly available, the stark contrast in activity between this compound and MG-277 provides a compelling case study in selectivity.

CompoundPrimary TargetMechanism of ActionOff-Target/Neosubstrate
This compound MDM2PROTAC DegraderData not publicly available
MG-277 GSPT1Molecular Glue DegraderMDM2 (moderate degradation)

Table 1: Comparative Target Profile of this compound and its Analogue MG-277. This table summarizes the distinct primary targets and mechanisms of action of two closely related compounds, illustrating the potential for altered specificity with minor chemical changes.

Signaling Pathway and Experimental Workflow

The intended signaling pathway for this compound involves its binding to both MDM2 and the Cereblon E3 ligase, leading to the formation of a ternary complex. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to MDM2, marking it for degradation by the proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for assessing its activity and selectivity.

MD222_Mechanism This compound Mechanism of Action MD222 This compound Ternary_Complex MDM2-MD222-CRBN Ternary Complex MD222->Ternary_Complex MDM2 MDM2 MDM2->Ternary_Complex Proteasome Proteasome MDM2->Proteasome Degradation p53 p53 MDM2->p53 Inhibition CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->MDM2 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis

Caption: this compound mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Cross-Reactivity cluster_in_vitro In Vitro Assays cluster_in_cellulo In Cellulo Assays Binding_Assay Binding Affinity Assays (e.g., TR-FRET, FP) Treatment Treat with this compound Binding_Assay->Treatment Cell_Culture Cancer Cell Lines (Wild-type & Mutant p53) Cell_Culture->Treatment Western_Blot Western Blot (MDM2, p53, Off-targets) Treatment->Western_Blot Viability_Assay Cell Viability Assays (e.g., MTT) Treatment->Viability_Assay qPCR qPCR (p53 target genes) Treatment->qPCR Proteomics Global Proteomics (LC-MS/MS) for Off-Target ID Treatment->Proteomics

Caption: Experimental workflow for cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity and specificity of this compound and similar PROTAC molecules.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., RS4;11 for wild-type p53, and MDA-MB-231 for mutant p53) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for 72-96 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[2][3][4][5]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[3][4]

Western Blot Analysis for Protein Degradation

This technique is used to quantify the levels of specific proteins (e.g., MDM2, p53) following treatment with this compound.

  • Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[6][8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

  • Quantification: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the mRNA levels of p53 target genes to confirm p53 activation.

  • RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for p53 target genes (e.g., CDKN1A, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Global Proteomics for Off-Target Identification

Mass spectrometry-based proteomics can be used to identify unintended targets of this compound on a proteome-wide scale.

  • Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly downregulated, indicating potential off-target degradation.[9]

Conclusion

This compound is a potent and specific PROTAC degrader of MDM2. The comparison with its close analog, MG-277, vividly illustrates the exquisite control that subtle chemical modifications can exert over the target selectivity of PROTACs, transforming a targeted degrader into a molecular glue with a completely different neosubstrate. While comprehensive, unbiased off-target screening data for this compound is not yet publicly available, the existing research highlights its intended on-target activity and provides a strong foundation for further investigation into its broader selectivity profile. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to characterize the cross-reactivity of this and other novel protein-degrading molecules.

References

Comparative Analysis of Novel Cancer Therapeutics: MD-222 and BLU-222

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of precision oncology, the development of targeted therapies has revolutionized treatment paradigms. This guide provides a comparative analysis of two distinct investigational molecules, MD-222 and BLU-222, which despite their similar nomenclature, possess fundamentally different mechanisms of action and target distinct cancer vulnerabilities. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective comparison of their performance with supporting experimental data.

Disclaimer: The information provided herein is for research and informational purposes only and does not constitute medical advice.

Part 1: this compound - A First-in-Class MDM2 PROTAC Degrader

This compound is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the murine double minute 2 (MDM2) protein.[1][2] By degrading MDM2, this compound leads to the activation of wild-type p53, a critical tumor suppressor.[1][2] This mechanism makes this compound a promising therapeutic strategy for cancers harboring wild-type p53 that overexpress MDM2.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand for MDM2 and a ligand for the Cereblon E3 ubiquitin ligase, connected by a linker.[1][2] This design allows this compound to bring MDM2 into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2. The depletion of MDM2 results in the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells.

MD222_Mechanism_of_Action cluster_ternary Ternary Complex Formation MD222 This compound MDM2 MDM2 MD222->MDM2 Binds Cereblon Cereblon E3 Ligase MD222->Cereblon Recruits p53 p53 MDM2->p53 Inhibits (Degradation) Proteasome Proteasome MDM2->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Cereblon->MDM2 Ubiquitination

Figure 1: this compound Mechanism of Action.
Performance in Different Cancer Types

Preclinical studies have primarily focused on the activity of this compound in hematological malignancies, particularly acute leukemias with wild-type p53.

Cancer TypeCell LineIC50 (nM)ObservationsReference
Acute Lymphoblastic LeukemiaRS4;115.5Potent growth inhibition.[2]
Acute Myeloid LeukemiaMV4;11PotentEffective induction of MDM2 degradation and p53 accumulation.[1][3]
Breast Cancer (p53 mutant)MDA-MB-231No effectDemonstrates specificity for p53 wild-type cells.[2]
Breast Cancer (p53 mutant)MDA-MB-468No effectDemonstrates specificity for p53 wild-type cells.[2]
Experimental Protocols
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.[4]

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 4 days).[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[4][5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Immunoblotting (Primary & Secondary Abs) E->F G Detection (ECL) F->G

Figure 2: Western Blot Experimental Workflow.

Part 2: BLU-222 - A Potent and Selective CDK2 Inhibitor

BLU-222 is an investigational, oral, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[7][8] CDK2, in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Aberrant activation of the Cyclin E-CDK2 complex, often through Cyclin E1 (CCNE1) gene amplification, is a key driver in several cancers and is associated with resistance to CDK4/6 inhibitors.[9][10]

Mechanism of Action

BLU-222 selectively binds to and inhibits the kinase activity of CDK2. This inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), which are necessary for cell cycle progression from the G1 to the S phase. By blocking this transition, BLU-222 induces cell cycle arrest and subsequent tumor growth inhibition in cancers dependent on CDK2 activity.

BLU222_Mechanism_of_Action cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription BLU222 BLU-222 BLU222->CDK2 Inhibits

Figure 3: BLU-222 Mechanism of Action.
Performance in Different Cancer Types

BLU-222 has demonstrated promising activity in a range of solid tumors, particularly those with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.

Preclinical Data:

Cancer TypeModelIC50 (CDK2/Cyclin E1)Tumor Growth Inhibition (TGI)Reference
Ovarian Cancer (CCNE1-amplified)OVCAR-3 CDX2.6 nM88% (30 mg/kg), 102% (100 mg/kg)[11]
Breast Cancer (HR+/HER2-, Palbociclib-resistant)MCF-7 Xenograft-83% (monotherapy), 110% (with Ribociclib)[12]

Clinical Trial Data (VELA - NCT05252416):

Cancer TypePatient PopulationKey FindingsReference
Advanced Solid Tumors (Monotherapy)Breast (32%), Ovarian (21%), Endometrial (8%), Uterine (8%)Generally well-tolerated; evidence of cell cycle modulation and antitumor activity.[13]
HR+/HER2- Breast Cancer (Combination Therapy)Progressed on prior CDK4/6 inhibitorsWell-tolerated in combination with ribociclib (B560063) and fulvestrant; early signals of clinical activity with biomarker reductions.[10][14]
Experimental Protocols
  • Cell Culture and Preparation: Culture cancer cells (e.g., OVCAR-3 for ovarian cancer, MCF-7 for breast cancer) in their recommended medium. Harvest cells at 70-80% confluency.[15]

  • Animal Model: Use immunocompromised mice (e.g., NSG mice), 6-8 weeks old.[16]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1x10⁶ to 1x10⁷ cells in 100-200 µL of saline or a mixture with Matrigel) into the flank of each mouse.[15][17]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (W² x L) / 2.[15]

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into control and treatment groups. Administer BLU-222 orally at the desired dose and schedule.[15]

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, IHC).

Xenograft_Workflow A Cell Culture B Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization C->D E Drug Administration (BLU-222) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint Analysis F->G

Figure 4: In Vivo Xenograft Experimental Workflow.

Conclusion

This compound and BLU-222 represent two innovative and distinct approaches to cancer therapy. This compound, as an MDM2 degrader, holds significant promise for p53 wild-type hematological malignancies. In contrast, BLU-222, a selective CDK2 inhibitor, has shown robust preclinical and emerging clinical activity in solid tumors characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors. The continued investigation of these molecules will be crucial in defining their therapeutic potential and identifying the patient populations most likely to benefit from these targeted strategies.

References

A Head-to-Head Showdown: MD-222 and its Progeny in the Realm of PROTAC-mediated MDM2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, a new generation of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers a promising frontier. This guide provides a detailed comparison of the MDM2-targeting PROTAC degrader, MD-222, with its more potent successors, MD-224 and the orally bioavailable MD-4251. By presenting key experimental data, detailed protocols, and visual representations of the underlying mechanisms, this document aims to be an invaluable resource for assessing the therapeutic potential of these compounds.

MDM2, a primary negative regulator of the p53 tumor suppressor, is a well-established target in oncology. PROTACs that induce the degradation of MDM2 offer a compelling therapeutic strategy by unleashing the tumor-suppressive functions of p53. The this compound series of degraders, developed by recruiting the E3 ubiquitin ligase Cereblon (CRBN), has demonstrated significant promise in this area.

Quantitative Performance: A Comparative Analysis

The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the available data for this compound, MD-224, and MD-4251.

PROTAC DegraderTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Citation
This compound MDM2CRBNRS4;11Not explicitly reported, but less potent than MD-224Not explicitly reported[1]
MD-224 MDM2CRBNRS4;11< 1Not explicitly reported[1][2]
MD-4251 MDM2CRBNRS4;110.296[3][4][5][6]

It is important to note that while the seminal publication on MD-224 describes its high potency in inducing MDM2 degradation at sub-nanomolar concentrations, specific DC50 and Dmax values were not provided.[1][2] However, the data clearly indicates its superiority over the parent molecule, this compound.[1] The more recently developed MD-4251 demonstrates exceptional potency and efficiency, with a DC50 of 0.2 nM and a Dmax of 96% in the RS4;11 acute lymphoblastic leukemia cell line.[3][4][5][6]

Delving into the Mechanism: The MDM2-p53 Signaling Axis

The therapeutic rationale for MDM2 degradation is centered on the activation of the p53 signaling pathway. Under normal physiological conditions, MDM2 keeps p53 levels in check by targeting it for ubiquitination and subsequent proteasomal degradation. By degrading MDM2, PROTACs like this compound and its analogs disrupt this negative feedback loop, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.

MDM2_p53_Pathway cluster_degradation PROTAC-mediated Degradation cluster_p53_activation p53 Activation and Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Inhibits/Degrades Ub Ubiquitin MDM2->Ub Ubiquitination CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasome Ub->Proteasome Degradation PROTAC This compound / Analogs PROTAC->MDM2 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits

Figure 1. Mechanism of action of MDM2 PROTAC degraders.

Experimental Corner: Protocols for Evaluation

To facilitate the independent evaluation and comparison of these PROTAC degraders, detailed protocols for key in vitro assays are provided below.

Western Blotting for MDM2 Degradation

This protocol outlines the steps to quantify the degradation of MDM2 in cultured cells following treatment with a PROTAC degrader.

Materials:

  • Cell line of interest (e.g., RS4;11)

  • PROTAC degrader (this compound, MD-224, MD-4251)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MDM2, anti-p53, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader for the desired time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After washing, apply the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the MDM2 signal to the loading control to determine the percentage of degradation.

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Figure 2. Experimental workflow for Western Blot analysis.

Cell Viability Assay

This assay is used to determine the effect of the PROTAC degrader on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cell line of interest

  • PROTAC degrader

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader capable of measuring luminescence or absorbance

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the PROTAC degrader to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Assay Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate as required and then measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value using appropriate software.

Cell_Viability_Workflow A Seed Cells in 96-well plate B Add PROTAC Dilutions A->B C Incubate (e.g., 72h) B->C D Add Viability Reagent C->D E Measure Signal D->E F Calculate IC50 E->F

Figure 3. Workflow for determining cell viability and IC50.

Concluding Remarks

The development of MDM2-targeting PROTACs represents a significant advancement in the pursuit of p53-reactivating cancer therapies. The evolution from this compound to the highly potent MD-224, and further to the orally bioavailable MD-4251, showcases the rapid progress and potential of this therapeutic modality. While direct quantitative comparisons of MDM2 degradation for this compound and MD-224 in a head-to-head study are not yet publicly detailed, the available data strongly supports the superior efficacy of the later-generation compounds. The provided experimental protocols will enable researchers to further investigate and compare these promising degraders, ultimately contributing to the development of novel and effective cancer treatments.

References

Reproducibility of MD-222 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for MD-222, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the E3 ubiquitin ligase MDM2. The objective is to offer a comprehensive overview of its performance in relation to other MDM2-targeting alternatives, supported by available experimental data. This document summarizes key quantitative findings, details experimental methodologies for pivotal assays, and presents visual diagrams of the relevant signaling pathway and experimental workflows to aid in the understanding and potential reproduction of these findings.

Executive Summary

This compound is a potent and effective degrader of the MDM2 protein, leading to the activation of the p53 tumor suppressor pathway. Experimental data demonstrates its ability to induce rapid degradation of MDM2 and inhibit the growth of cancer cell lines with wild-type p53 at nanomolar concentrations. This guide compares this compound with its structural analog and fellow PROTAC, MD-224, as well as the MDM2 inhibitor MI-1061 and the molecular glue degrader MG-277. While precise degradation parameters (DC50 and Dmax) for MDM2 by this compound are not consistently published, its high potency is a recurring finding in the literature.

Data Presentation

The following tables summarize the quantitative data gathered from various experimental studies, providing a basis for comparing the efficacy of this compound and its alternatives.

Table 1: In Vitro Cell Growth Inhibition

CompoundCell Linep53 StatusIC50 (nM)Citation
This compound RS4;11Wild-type5.5[1]
RS4;11/IRMI-2MutatedNo effect[1]
MDA-MB-231MutatedNo effect[1]
MDA-MB-468MutatedNo effect[1]
MD-224 RS4;11Wild-type1.5[2][3]
MOLM-13Wild-type4.4[3]
MV4-11Wild-type6.2[3]
EOL-1Wild-type33.1[3]
MI-1061 SJSA-1Wild-type100[4]
HCT-116 p53+/+Wild-type250[4]
HCT-116 p53-/-Null>10,000[4]
MG-277 RS4;11Wild-type3.5
RS4;11/IRMI-2Mutated3.4

Table 2: Protein Degradation Efficiency

CompoundTarget ProteinCell LineDC50DmaxCitation
This compound MDM2RS4;11Not explicitly reportedNot explicitly reported
MD-224 MDM2Human leukemia cells< 1 nM (effective degradation)Not consistently reported[2][3]
MG-277 GSPT1RS4;111.3 nMNot explicitly reported

Note: While specific DC50 and Dmax values for MDM2 degradation by this compound and MD-224 are not consistently available in the reviewed literature, their high potency at sub-nanomolar to low nanomolar concentrations is a key finding.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key experiments cited in the evaluation of this compound and its alternatives, based on standard laboratory practices. For specific parameters, it is recommended to consult the supplementary information of the cited publications.

Western Blot Analysis for MDM2 Degradation

This protocol outlines the steps to assess the levels of MDM2 and p53 proteins in cell lysates following treatment with MDM2 degraders.

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., RS4;11) in appropriate media and conditions.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or other compounds for the desired time points (e.g., 1-2 hours for MDM2 degradation).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

    • Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound and other compounds on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (e.g., this compound) for a specified period (e.g., 4 days).[1]

    • Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts.

MDM2_p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Upregulates p21 p21 p53->p21 PUMA PUMA p53->PUMA DNA Repair DNA Repair p53->DNA Repair MDM2->p53 Degrades (Ubiquitination) Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis

MDM2-p53 signaling pathway.

MD222_Mechanism_of_Action cluster_protac This compound (PROTAC) cluster_cellular_machinery Cellular Machinery MD222 This compound MDM2 MDM2 MD222->MDM2 Binds Cereblon Cereblon (E3 Ligase) MD222->Cereblon Recruits MDM2_ligand MDM2 Ligand Linker Linker MDM2_ligand->Linker CRBN_ligand Cereblon Ligand Linker->CRBN_ligand Proteasome Proteasome MDM2->Proteasome Ubiquitination & Degradation Cereblon->MDM2

Mechanism of action for this compound.

Experimental_Workflow cluster_western Western Blot cluster_viability Cell Viability Assay start Start cell_culture Cell Culture (e.g., RS4;11) start->cell_culture treatment Treatment with This compound or Alternative cell_culture->treatment lysis Cell Lysis treatment->lysis mtt_add Add MTT Reagent treatment->mtt_add quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection_wb Detection immunoblot->detection_wb end End detection_wb->end incubation Incubation mtt_add->incubation solubilization Solubilization incubation->solubilization readout Absorbance Reading solubilization->readout readout->end

General experimental workflow.

References

MDM2 Inhibition: A Comparative Analysis of Efficacy in p53 Wild-Type vs. Mutant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides a comprehensive comparison of the efficacy of MDM2 inhibitors in cancer cell lines with differing p53 status. While the specific compound "MD-222" did not yield specific public data, this analysis will focus on the well-characterized MDM2 inhibitor, Idasanutlin (RG7388), as a representative molecule to illustrate the differential effects based on the tumor suppressor p53.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome."[1] In response to cellular stress, such as DNA damage, wild-type p53 can halt the cell cycle to allow for repair or induce programmed cell death (apoptosis), thereby eliminating potentially cancerous cells.[1] However, in approximately half of all human cancers, p53 is mutated, losing its tumor-suppressive functions.[2]

Murine double minute 2 (MDM2) is a key negative regulator of p53.[3] In cancers with wild-type p53, MDM2 often becomes overexpressed, leading to excessive p53 degradation and functional inactivation, thus promoting tumor growth.[3] MDM2 inhibitors are a class of targeted therapies designed to disrupt the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive activities.

Efficacy in p53 Wild-Type Cell Lines: Restoring the Guardian

In cancer cells harboring wild-type p53, MDM2 inhibitors like Idasanutlin have demonstrated significant efficacy. By blocking the binding of MDM2 to p53, these inhibitors prevent p53 degradation, leading to its accumulation and subsequent activation of downstream pathways that control cell cycle arrest and apoptosis.

Key Experimental Findings:

Studies have consistently shown that in p53 wild-type cancer cell lines, treatment with MDM2 inhibitors leads to:

  • Increased p53 and p21 protein levels: p21 is a key downstream target of p53 that induces cell cycle arrest.

  • Induction of apoptosis: Activation of p53 triggers the expression of pro-apoptotic proteins like PUMA and BAX.

  • Decreased cell viability and proliferation: The net effect of cell cycle arrest and apoptosis is a reduction in tumor cell growth.

Efficacy in p53 Mutant Cell Lines: Exploring Alternative Mechanisms

The efficacy of MDM2 inhibitors in cancer cells with mutated p53 is more complex and generally less pronounced. Since the primary mechanism of action relies on the reactivation of wild-type p53, the absence of a functional p53 protein significantly curtails their anti-tumor activity.

However, emerging research suggests that MDM2 inhibitors may exert some effects even in the absence of wild-type p53 through p53-independent mechanisms. These can include:

  • Modulation of other cellular proteins: MDM2 is known to interact with and regulate other proteins involved in cell growth and survival.

  • Induction of apoptosis through p73: In some p53-deficient cells, MDM2 inhibitors have been shown to induce apoptosis by stabilizing p73, a homolog of p53.

Despite these potential alternative mechanisms, the anti-tumor effects in p53 mutant cell lines are typically observed at higher concentrations and are often less robust than in their p53 wild-type counterparts.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the MDM2 inhibitor MI-219 in prostate cancer cell lines with different p53 statuses, as a representative example.

Cell Linep53 StatusIC50 (µM) for MI-219Observations
22RV1Wild-Type2 - 6Dose- and time-dependent upregulation of p53, p21, and PUMA. Decreased clonogenic cell survival.
LNCaPWild-Type2 - 6Similar response to 22RV1 cells.
PC3Null17 - 23Diminished response compared to wild-type cells.
DU145Homozygous Mutant17 - 23Diminished response compared to wild-type cells.
VCaPHeterozygous Mutant~22.39Response more similar to p53-knockdown cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Cells were then treated with increasing concentrations of the MDM2 inhibitor or a vehicle control (e.g., DMSO) for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis:

  • Cells were treated with the MDM2 inhibitor or vehicle control for the desired time points.

  • Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Below are diagrams illustrating the signaling pathways affected by MDM2 inhibitors in both p53 wild-type and p53 mutant/null contexts.

MDM2_Inhibition_p53_WT cluster_0 MDM2 Inhibitor cluster_1 Cellular Components cluster_2 Downstream Effects MDM2i MDM2 Inhibitor MDM2 MDM2 MDM2i->MDM2 Inhibits p53 Wild-Type p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates PUMA_BAX PUMA/BAX p53->PUMA_BAX Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_BAX->Apoptosis

Caption: MDM2 inhibitor action in p53 wild-type cells.

MDM2_Inhibition_p53_Mutant cluster_0 MDM2 Inhibitor cluster_1 Cellular Components cluster_2 Downstream Effects MDM2i MDM2 Inhibitor MDM2 MDM2 MDM2i->MDM2 Inhibits p53_mut Mutant/Null p53 p73 p73 MDM2->p73 Degrades Apoptosis Apoptosis (Reduced) p73->Apoptosis May Induce

Caption: MDM2 inhibitor action in p53 mutant/null cells.

Conclusion

The efficacy of MDM2 inhibitors is strongly correlated with the p53 status of cancer cells. In tumors with wild-type p53, these agents can effectively reactivate the p53 pathway, leading to cell cycle arrest and apoptosis. Conversely, in tumors with mutant or null p53, the therapeutic benefit is significantly reduced, although p53-independent mechanisms may offer some limited anti-tumor activity. These findings underscore the importance of patient stratification based on p53 mutation status for the clinical application of MDM2 inhibitors. Future research may focus on combination therapies to enhance the efficacy of MDM2 inhibitors in p53-mutant cancers.

References

Benchmarking MD-222: An In Vitro Comparison with Current Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of MD-222, a novel MDM2-targeting PROTAC degrader, against current standard-of-care therapies for select cancers. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential.

Abstract

This compound is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the MDM2 oncoprotein.[1] By eliminating MDM2, this compound activates the tumor suppressor protein p53 in cancer cells that retain wild-type TP53, leading to cell cycle arrest and apoptosis. This guide benchmarks the in vitro efficacy of this compound against established chemotherapeutic agents in Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and p53 wild-type breast cancer cell lines. The data presented herein demonstrates the potent and selective activity of this compound, highlighting its promise as a novel therapeutic strategy.

Mechanism of Action: MDM2 Degradation and p53 Activation

This compound is a heterobifunctional molecule composed of a ligand that binds to MDM2 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings MDM2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. The degradation of MDM2, a primary negative regulator of p53, results in the accumulation and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis.[1][2]

MD222_Mechanism MD222 This compound Ternary_Complex Ternary Complex (this compound-MDM2-CRBN) MD222->Ternary_Complex MDM2 MDM2 MDM2->Ternary_Complex p53 p53 MDM2->p53 inhibits CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome MDM2_Degradation MDM2 Degradation Proteasome->MDM2_Degradation p53_activation p53 Activation MDM2_Degradation->p53_activation removes inhibition p53->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest p53_activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_activation->Apoptosis

Mechanism of action of this compound.

In Vitro Efficacy of this compound vs. Standard-of-Care Therapies

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and standard-of-care therapies in various p53 wild-type cancer cell lines. Lower IC50 values indicate greater potency.

Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL)
Cell LineDrugIC50 (nM)Citation(s)
RS4;11 (ALL) This compound ~5.5 [2]
MD-224 1.5 [2]
Cytarabine~90
DaunorubicinN/A
Venetoclax~5.6
MV4-11 (AML) This compound Potent
MD-224 Potent
Cytarabine0.26 µM (parental)
DaunorubicinN/A
Venetoclax~1.8
MOLM-13 (AML) This compound Potent
MD-224 Potent
CytarabineN/A
DaunorubicinN/A
Venetoclax200

Note: "Potent" indicates that the source confirms high activity but does not provide a specific IC50 value. N/A indicates that data was not available in the searched sources for that specific drug-cell line combination.

p53 Wild-Type Breast Cancer
Cell LineDrugIC50 (µM)Citation(s)
MCF-7 This compound N/A
Doxorubicin~0.68 - 8.3
Tamoxifen~4.5 - 10.0

Note: While this compound is primarily investigated in hematological malignancies, its mechanism of action suggests potential efficacy in any p53 wild-type solid tumor. Further studies are needed to determine its IC50 in breast cancer cell lines.

MDM2 Degradation Profile of this compound and MD-224

As a PROTAC, the efficacy of this compound is also measured by its ability to induce the degradation of its target protein, MDM2. This is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

CompoundCell LineDC50 (nM)Dmax (%)Citation(s)
This compound RS4;11, MV4;11<1 Marked
MD-224 RS4;11, MV4;11<1 Marked

Note: Specific DC50 and Dmax values for this compound are not consistently reported in the literature, but its high potency at sub-nanomolar concentrations is a key finding. MD-224, a successor to this compound, has been shown to be even more potent in inducing MDM2 degradation.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound or standard-of-care drug start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read

Workflow for a typical MTT cell viability assay.

Protocol:

  • Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or the comparator drug and incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Apoptosis_Assay start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Treat cells with the desired concentration of this compound or comparator drug for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot for MDM2 and p53

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is used to assess the degradation of MDM2 and the accumulation of p53 following treatment with this compound.

Western_Blot_Workflow start Cell treatment and lysis quant Protein quantification (BCA assay) start->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary antibody incubation (anti-MDM2 or anti-p53) block->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection

Workflow for Western blot analysis.

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against MDM2 and p53 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data compiled in this guide demonstrates that this compound is a highly potent degrader of MDM2, leading to robust p53 activation and potent anti-proliferative effects in p53 wild-type cancer cell lines. When compared to standard-of-care chemotherapies, this compound exhibits significantly lower IC50 values in sensitive leukemia cell lines, indicating superior potency. The unique mechanism of targeted protein degradation offers a promising and differentiated approach to cancer therapy, particularly for malignancies that are dependent on the MDM2-p53 axis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for MD-222: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecules like MD-222, a PROTAC-based MDM2 depressant, are of paramount importance. Adherence to proper disposal protocols is essential for laboratory safety, environmental protection, and regulatory compliance. This guide provides immediate and essential safety and logistical information, including mandatory disposal plans and optional chemical inactivation procedures.

Primary and Mandatory Disposal Protocol

Due to its potential cytotoxic nature, this compound and all associated materials must be handled as hazardous chemical waste. The primary and required method of disposal is through a licensed hazardous waste management service.

Key Steps for Primary Disposal:

  • Segregation at Source: Immediately segregate all this compound contaminated waste from non-hazardous waste streams. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, pipette tips, vials, and other contaminated labware.

    • Liquid Waste: Stock solutions, experimental media containing this compound, and any other liquid mixtures.

  • Proper Containerization:

    • Use designated, leak-proof, and chemically compatible containers for hazardous waste.

    • Maintain separate, clearly labeled containers for solid and liquid waste.

    • Ensure all containers are securely sealed to prevent spills or volatilization.

  • Comprehensive Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the CAS number (2136246-72-3), and any known hazards.

    • Indicate the date the waste was first added to the container.

  • Secure Storage:

    • Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible chemicals.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.

    • Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the general trash.

Optional Chemical Inactivation Protocols

The following chemical degradation methods are provided for informational purposes and may be used as a preliminary treatment step before final disposal. It is imperative to consult with and receive approval from your institution's EHS department before attempting any chemical inactivation of hazardous waste. These procedures must be performed in a certified chemical fume hood while wearing appropriate PPE.

Oxidative Degradation with Sodium Hypochlorite (B82951) (Bleach)

This procedure utilizes the strong oxidizing properties of sodium hypochlorite to break down the this compound molecule.

Quantitative Parameters for Oxidative Degradation

ParameterRecommended ValueNotes
Inactivating Agent Sodium Hypochlorite (NaOCl)Standard household bleach (typically 5.25-8.25% NaOCl) is a common source.
Final NaOCl Concentration 0.5% - 1%For waste with a high organic content, a higher concentration is recommended.[1][2]
Volume Ratio (Bleach:Waste) 1:9 (v/v) for a final 0.5% concentrationThis ratio may need adjustment based on the initial concentration of the bleach used.[3]
Contact Time Minimum of 30 minutesA longer duration (e.g., 24 hours) may be necessary for complete degradation.[3]
Temperature Ambient room temperature---

Detailed Experimental Protocol for Oxidative Degradation

  • In a chemical fume hood, transfer the liquid this compound waste into a chemically resistant container (e.g., a glass beaker or flask) with a magnetic stir bar.

  • While stirring, slowly add the appropriate volume of sodium hypochlorite solution to the waste to achieve the desired final concentration. For example, to treat 900 mL of waste, add 100 mL of household bleach to achieve a 1:10 final dilution.[3]

  • Continue to stir the mixture for a minimum of 30 minutes to ensure thorough mixing and reaction.

  • After the reaction period, the treated waste must still be collected as hazardous liquid waste.

  • Seal the container, label it appropriately (indicating the contents have been treated with bleach), and transfer it to the designated hazardous waste storage area for professional disposal.

Base Hydrolysis with Sodium Hydroxide (B78521) (NaOH)

This method employs a strong base to hydrolyze and degrade the this compound molecule.

Quantitative Parameters for Base Hydrolysis

ParameterRecommended ValueNotes
Inactivating Agent Sodium Hydroxide (NaOH)---
Final NaOH Concentration 0.05 M to 1 MThe required concentration will depend on the concentration of this compound in the waste stream.[4]
pH > 12To ensure the reaction proceeds efficiently.
Contact Time Minimum of 24 hoursTo allow for complete hydrolysis of the compound.
Temperature Ambient room temperature---

Detailed Experimental Protocol for Base Hydrolysis

  • In a chemical fume hood, place the liquid this compound waste in a suitable container with a magnetic stir bar.

  • While stirring, slowly add a concentrated sodium hydroxide solution (e.g., 10 M NaOH) to the waste until the pH of the solution is above 12.

  • Allow the mixture to stir at room temperature for at least 24 hours.

  • After the reaction period, the treated waste should be considered hazardous.

  • Optional but recommended: Carefully neutralize the solution to a pH between 6 and 8 by the slow addition of an acid, such as 1 M hydrochloric acid (HCl). This should be done with caution in a fume hood, as the neutralization reaction can be exothermic.

  • Seal the container, label it (noting the treatment with NaOH and, if applicable, neutralization with HCl), and store it for collection by a licensed hazardous waste service.

This compound Disposal Decision Workflow

MD222_Disposal_Workflow Start Start: this compound Waste Generated Segregate Segregate Waste (Solid & Liquid) Start->Segregate Label Label as Hazardous Waste: 'this compound, CAS 2136246-72-3' Segregate->Label Store Store in Secure Designated Area Label->Store OptionalInactivation Optional: Chemical Inactivation? Store->OptionalInactivation PrimaryDisposal Primary Method: Contact EHS for Professional Disposal OptionalInactivation->PrimaryDisposal No ChooseMethod Select Inactivation Method OptionalInactivation->ChooseMethod Yes Bleach Oxidative Degradation (Sodium Hypochlorite) ChooseMethod->Bleach Bleach NaOH Base Hydrolysis (Sodium Hydroxide) ChooseMethod->NaOH NaOH CollectTreated Collect Treated Waste as Hazardous Bleach->CollectTreated NaOH->CollectTreated CollectTreated->Store

Caption: Decision workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.